Product packaging for 2-(2-Pyrimidinyl)benzoic acid(Cat. No.:)

2-(2-Pyrimidinyl)benzoic acid

货号: B2639214
分子量: 200.19 g/mol
InChI 键: BCLGTIBYZQQFJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(2-Pyrimidinyl)benzoic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B2639214 2-(2-Pyrimidinyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-pyrimidin-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGTIBYZQQFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrimidinyl)benzoic acid, with the CAS Number 400892-62-8 , is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, presents a versatile scaffold for the synthesis of novel bioactive compounds. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a key site for molecular interactions and further chemical modifications. This guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and potential biological relevance of this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 400892-62-8[1][2][3][4]
Molecular Formula C₁₁H₈N₂O₂[3]
Molecular Weight 200.19 g/mol [3][4]
Appearance Solid, Light yellow to brownMedchemExpress.com
Purity ≥95%[1]
Storage Room temperature, inert atmosphere[1][4]
Predicted Boiling Point 283.4 ± 32.0 °C (for methyl ester)[5]
Predicted pKa 3.70 ± 0.36 (for 5-methyl derivative)

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] A likely synthetic route would involve the coupling of a 2-halopyrimidine with a 2-carboxyphenylboronic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

G Proposed Synthesis Workflow for this compound A 2-Chloropyrimidine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 2-Carboxyphenylboronic Acid B->C D This compound C->D Reaction E Work-up and Purification D->E F Final Product E->F Isolation

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[6]

Materials:

  • 2-Chloropyrimidine

  • 2-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 equivalent), 2-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of dioxane and water) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, its structural components suggest potential areas of biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Benzoic acid derivatives have also been explored for various therapeutic applications.

A relevant area of investigation is the role of pyrimidine-containing molecules in cellular metabolism. Intermediates in the pyrimidine metabolism pathway have been shown to regulate lifespan in the model organism Caenorhabditis elegans. This regulation occurs through the modulation of specific signaling pathways involving nuclear receptors and transcription factors.

Hypothetical Involvement in Pyrimidine Metabolism Signaling

The following diagram illustrates a known signaling pathway influenced by pyrimidine intermediates. While the direct interaction of this compound with this pathway has not been demonstrated, it serves as a representative example of how a molecule with a pyrimidine core could potentially influence cellular signaling.

G Hypothetical Influence on Pyrimidine Metabolism Signaling cluster_input Metabolic Input cluster_pathway Signaling Cascade This compound This compound (Hypothetical Modulator) A Pyrimidine Metabolism Intermediates This compound->A Modulates B Reproductive Signals (Inhibition) A->B C DAF-12 (Nuclear Receptor) B->C Regulates D NHR-49 (Nuclear Receptor) B->D Regulates E DAF-16/FOXO (Transcription Factor) C->E Activates D->E Activates F Longevity E->F Promotes

Caption: A diagram of a signaling pathway regulated by pyrimidine metabolism intermediates, illustrating a hypothetical point of influence for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through well-established methods like the Suzuki-Miyaura coupling. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive pyrimidine and benzoic acid derivatives suggests that it could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological targets and mechanisms of action.

References

physicochemical properties of 2-(2-Pyrimidinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Pyrimidinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 400892-62-8) is a heterocyclic aromatic compound featuring a benzoic acid moiety substituted with a pyrimidine ring. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug development. Its constituent parts, benzoic acid and pyrimidine, are common scaffolds in a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is critical for its application in synthesis, formulation, and as a precursor for novel therapeutic agents. This guide provides a detailed overview of its known physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways.

Compound Identification and Structural Properties

The foundational data for this compound is summarized below.

PropertyValueReference
CAS Number 400892-62-8
Molecular Formula C₁₁H₈N₂O₂[1]
Molecular Weight 200.20 g/mol [1]
IUPAC Name 2-(pyrimidin-2-yl)benzoic acidN/A
Physical Form Solid[1]

Physicochemical Properties

PropertyValueNotesReference
Melting Point Not availableThe compound is a solid at room temperature.
Boiling Point 305.4 ± 34.0 °C (at 760 mmHg)Predicted value.[1]
pKa 3.70 ± 0.36Predicted value for the related compound 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[2]
Aqueous Solubility Not availableExpected to be sparingly soluble in water, with increased solubility in alkaline solutions.[3]
LogP (Octanol-Water) Not availableData not found in the searched literature.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. As specific experimental reports for this compound are scarce, the following sections describe generalized, standard protocols for determining the key properties of a solid organic acid.

Plausible Synthesis: Suzuki-Miyaura Coupling

A common and effective method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This involves the reaction of an aryl halide with an organoboron compound.

Reaction Scheme: 2-chloropyrimidine reacts with (2-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting methyl ester to yield the final product.

Protocol:

  • Coupling: To a degassed solution of 2-chloropyrimidine (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to 80-90°C under an inert nitrogen or argon atmosphere for 12 hours.[6]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-pyrimidinyl)benzoate.

  • Hydrolysis: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_product Final Product A 2-Chloropyrimidine E Oxidative Addition A->E B (2-(Methoxycarbonyl)phenyl)boronic Acid F Transmetalation B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->F E->F G Reductive Elimination F->G H Ester Intermediate G->H I Hydrolysis (NaOH, H₂O) H->I J Acidification (HCl) I->J K This compound J->K caption General workflow for Suzuki-Miyaura coupling and subsequent hydrolysis.

References

An In-depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-(2-Pyrimidinyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzoic acid and a pyrimidine ring, makes it a versatile scaffold for the synthesis of various active pharmaceutical ingredients. This document outlines its fundamental molecular data, a general experimental approach for its synthesis, and a logical workflow for its characterization.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below. These values are essential for any experimental work, including reaction stoichiometry, preparation of solutions, and analytical characterization.

PropertyValue
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.20 g/mol
CAS Number 400892-62-8

Experimental Protocols

A general methodology for the synthesis of this compound involves a cross-coupling reaction, a common and powerful tool in modern organic synthesis. The following protocol describes a typical Suzuki coupling approach.

Synthesis of this compound via Suzuki Coupling

Materials:

  • 2-Bromobenzoic acid

  • 2-(Tributylstannyl)pyrimidine or pyrimidine-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A reaction flask is charged with 2-bromobenzoic acid, the pyrimidine-2-boronic acid (or stannane), and the base.

  • Solvent Addition: The chosen solvent system is added to the flask.

  • Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere.

  • Catalyst Addition: The palladium catalyst is added to the mixture.

  • Reaction: The mixture is heated to reflux and stirred for a specified period (typically several hours), with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is acidified to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow from the conceptualization to the characterization of this compound.

G cluster_0 Conceptualization & Synthesis cluster_1 Purification & Isolation cluster_2 Analytical Characterization A Reactant 1: 2-Bromobenzoic Acid C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Reactant 2: Pyrimidine-2-boronic acid B->C D Crude Product Mixture C->D E Purification (Recrystallization or Chromatography) D->E F Isolated this compound E->F G Structural Confirmation (NMR, MS) F->G H Purity Assessment (HPLC) F->H I Final Characterized Compound G->I H->I

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(2-pyrimidinyl)benzoic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the synthesis of the key precursor, 2-carbamimidoylbenzoic acid, followed by its condensation to form the target molecule and subsequent cyclization reactions. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize and utilize this important compound.

Synthesis of the Key Precursor: 2-Carbamimidoylbenzoic Acid

A reliable method for the synthesis of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) involves the Pinner reaction, starting from the readily available 2-cyanobenzoic acid. This reaction transforms the nitrile group into an amidine hydrochloride salt.

Proposed Synthesis Route: Pinner Reaction

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt (a Pinner salt) by reacting it with an alcohol. This intermediate is then treated with ammonia to yield the desired amidine.[1][2][3]

G cluster_0 Synthesis of 2-Carbamimidoylbenzoic Acid 2-Cyanobenzoic_Acid 2-Cyanobenzoic Acid Imino_Ester_Intermediate Imino Ester Intermediate (Pinner Salt) 2-Cyanobenzoic_Acid->Imino_Ester_Intermediate  Ethanol, HCl (gas) 2-Carbamimidoylbenzoic_Acid_HCl 2-Carbamimidoylbenzoic Acid Hydrochloride Imino_Ester_Intermediate->2-Carbamimidoylbenzoic_Acid_HCl  Ammonia

Caption: Proposed Pinner reaction pathway for the synthesis of 2-Carbamimidoylbenzoic Acid.

Experimental Protocol: Synthesis of 2-Carbamimidoylbenzoic Acid Hydrochloride

This protocol is a generalized procedure based on the principles of the Pinner reaction.

Materials:

  • 2-Cyanobenzoic acid

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (in a suitable solvent like ethanol)

  • Reaction vessel equipped with a gas inlet and a drying tube

  • Stirring apparatus

Procedure:

  • Suspend 2-cyanobenzoic acid in anhydrous ethanol in the reaction vessel.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with constant stirring.

  • Continue the gas flow until the starting material is fully converted to the imino ester hydrochloride (Pinner salt), which may precipitate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.

  • Suspend the isolated Pinner salt in a solution of ammonia in ethanol.

  • Stir the mixture at room temperature until the conversion to 2-carbamimidoylbenzoic acid hydrochloride is complete.

  • The product can be isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Synthesis of this compound Derivatives

The primary and most efficient route to this compound and its derivatives is the condensation of 2-carbamimidoylbenzoic acid with various 1,3-dicarbonyl compounds.

General Reaction Scheme

G cluster_1 Synthesis of this compound Derivatives 2-Carbamimidoylbenzoic_Acid 2-Carbamimidoylbenzoic Acid (1) Product 2-(Pyrimidin-2-yl)benzoic Acid Derivatives (2a-e) 2-Carbamimidoylbenzoic_Acid->Product  Method A or B 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl_Compound->Product G cluster_2 Intramolecular Cyclization Starting_Material 2-(Pyrimidin-2-yl)benzoic Acid Derivatives (2a-e) Product 4,6-Dihydropyrimido[2,1-a]isoindole-4,6-diones (8a-e) Starting_Material->Product  Method C or D

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-(2-pyrimidinyl)benzoic acid. While a definitive, publicly available crystal structure for this compound could not be located at the time of this writing, this document outlines the complete experimental workflow, from synthesis to data analysis, that would be employed for its characterization. To illustrate the expected data and its presentation, this guide utilizes the crystallographic data of the closely related analogue, 2-(pyridin-2-yl)benzoic acid, as a representative example. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the necessary experimental protocols and data analysis frameworks for the structural elucidation of this class of compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the versatile role of the pyrimidine moiety as a pharmacophore. The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, potential biological activity, and in facilitating rational drug design. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and crystal packing, all of which can influence properties such as solubility, stability, and bioavailability.

This guide presents a standardized approach to the crystal structure analysis of this compound, covering its synthesis, crystallization, and X-ray diffraction analysis.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitable boronic acid derivative of benzoic acid and a halogenated pyrimidine.

Materials:

  • 2-Chloropyrimidine or 2-bromopyrimidine

  • 2-(Methoxycarbonyl)phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed solution of 2-chloropyrimidine (1.0 equivalent) and 2-(methoxycarbonyl)phenylboronic acid (1.1 equivalents) in a 3:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester intermediate.

  • Hydrolyze the resulting methyl 2-(2-pyrimidinyl)benzoate by heating with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common and effective method for small organic molecules.

Procedure:

  • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture).

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: A Representative Example

As a definitive crystal structure for this compound is not publicly available, the following tables present the crystallographic data for the analogous compound, 2-(pyridin-2-yl)benzoic acid , to illustrate the expected format and content.

Table 1: Crystal Data and Structure Refinement for 2-(pyridin-2-yl)benzoic acid
ParameterValue
Empirical formulaC₁₂H₉NO₂
Formula weight199.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.534(3) Å
b10.384(4) Å
c10.768(4) Å
α90°
β98.43(3)°
γ90°
Volume944.9(6) ų
Z4
Density (calculated)1.399 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.60 to 27.50°
Index ranges-11≤h≤11, -13≤k≤13, -13≤l≤13
Reflections collected8645
Independent reflections2167 [R(int) = 0.034]
Completeness to θ = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2167 / 0 / 137
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.108
R indices (all data)R₁ = 0.052, wR₂ = 0.115
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³
Table 2: Selected Bond Lengths [Å] for 2-(pyridin-2-yl)benzoic acid
BondLength (Å)
C(1)-C(6)1.391(2)
C(1)-C(2)1.401(2)
C(1)-C(7)1.502(2)
C(7)-O(1)1.258(2)
C(7)-O(2)1.269(2)
C(8)-N(1)1.341(2)
C(8)-C(9)1.385(2)
C(2)-C(8)1.486(2)
Table 3: Selected Bond Angles [°] for 2-(pyridin-2-yl)benzoic acid
AtomsAngle (°)
C(6)-C(1)-C(2)118.5(1)
C(6)-C(1)-C(7)119.8(1)
C(2)-C(1)-C(7)121.7(1)
O(1)-C(7)-O(2)124.2(1)
O(1)-C(7)-C(1)118.1(1)
O(2)-C(7)-C(1)117.7(1)
N(1)-C(8)-C(9)122.9(1)
N(1)-C(8)-C(2)116.8(1)
C(9)-C(8)-C(2)120.3(1)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_report final_report structure_validation->final_report Final Report & Data Deposition

Figure 1: Experimental workflow for crystal structure analysis.

Logical Relationships in Structure Analysis

The process of determining and refining a crystal structure follows a logical progression of steps, each building upon the previous one.

logical_relationship raw_data Raw Diffraction Data unit_cell Determine Unit Cell & Space Group raw_data->unit_cell intensity_integration Integrate Reflection Intensities raw_data->intensity_integration structure_factors Calculate Structure Factors (F²obs) intensity_integration->structure_factors initial_model Generate Initial Structural Model structure_factors->initial_model refinement Refine Atomic Positions & Thermal Parameters initial_model->refinement difference_map Calculate Difference Fourier Map refinement->difference_map Check for missing/misplaced atoms final_model Final Validated Model refinement->final_model Convergence difference_map->refinement

Figure 2: Logical flow of crystal structure determination.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined the essential experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound. While the specific crystallographic data for this compound is not currently in the public domain, the provided data for the analogous 2-(pyridin-2-yl)benzoic acid serves as a robust example of the expected structural parameters and their presentation. The detailed workflows and logical diagrams presented herein provide a clear framework for researchers undertaking the structural elucidation of this and related molecules. Further research to obtain and publish the crystal structure of the title compound is highly encouraged to advance its potential applications in science and medicine.

Spectroscopic and Structural Elucidation of 2-(2-Pyrimidinyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of a complete public dataset, this document synthesizes predicted data and established knowledge of related chemical structures to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data and presents a general workflow for the spectroscopic characterization of novel chemical entities.

Introduction

This compound is a bifunctional molecule incorporating both a benzoic acid and a pyrimidine moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a foundational understanding of its spectral features.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.90d2HH-4', H-6' (Pyrimidine)
~8.15dd1HH-6 (Benzoic acid)
~7.80td1HH-4 (Benzoic acid)
~7.70td1HH-5 (Benzoic acid)
~7.60dd1HH-3 (Benzoic acid)
~7.45t1HH-5' (Pyrimidine)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling on the benzoic acid ring. The pyrimidine protons will exhibit characteristic couplings.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~165.0C-2' (Pyrimidine)
~157.5C-4', C-6' (Pyrimidine)
~140.0C-2 (Benzoic acid)
~133.0C-4 (Benzoic acid)
~131.5C-6 (Benzoic acid)
~130.0C-1 (Benzoic acid)
~129.0C-5 (Benzoic acid)
~128.0C-3 (Benzoic acid)
~120.0C-5' (Pyrimidine)
Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3100-3000MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1580, ~1450Medium-StrongC=C and C=N stretch (Aromatic rings)
~1300MediumC-O stretch, O-H bend
~900-650Medium-StrongC-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
200High[M]⁺ (Molecular Ion)
183Medium[M - OH]⁺
155Medium[M - COOH]⁺
128High[C₈H₄N₂]⁺ (Pyrimidine-phenyl fragment)
78Medium[C₅H₄N]⁺ (Pyrimidinyl fragment)
77Medium[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

    • Process the data with appropriate phasing and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16 scans, resolution of 4 cm⁻¹.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • For ESI, optimize the spray voltage and other source parameters.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound like this compound.

G General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Elemental Composition (HRMS) Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity & Structure Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation Further_Studies Proceed to Further Studies (e.g., Biological Assays) Structure_Confirmation->Further_Studies

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in drug discovery and development. While based on predicted data and established principles, the information presented herein serves as a robust starting point for researchers. The provided experimental protocols and characterization workflow offer a standardized approach to obtaining and interpreting the necessary data for the unambiguous identification and structural confirmation of this and other novel chemical entities.

Lack of Quantitative Data Necessitates Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of specific quantitative solubility data for 2-(2-Pyrimidinyl)benzoic acid in common organic solvents. While research on the solubility of related compounds, such as benzoic acid and various substituted pyrimidines, is documented, direct extrapolation of this data to this compound is not scientifically rigorous due to the unique combination of the pyrimidinyl and benzoic acid moieties within its structure. This data gap underscores the critical need for experimental determination to accurately quantify the solubility of this compound for applications in research and drug development.

Expected Solubility Profile

Based on the chemical structure of this compound, which contains both a polar pyrimidine ring and a carboxylic acid group, a qualitative solubility profile can be anticipated. The compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Polar ProticMethanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and nitrogen atoms of the pyrimidine ring.
Polar AproticDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighHigh polarity effectively solvates the polar functional groups of the molecule.
Moderate PolarityAcetone, AcetonitrileModerateIntermediate polarity allows for some interaction with the solute, but likely less effective than highly polar solvents.
NonpolarToluene, HexaneLowThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.

Experimental Protocol for Solubility Determination

To address the absence of published data, a robust and standardized experimental protocol for determining the equilibrium solubility of this compound is presented below. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade), such as methanol, ethanol, acetone, acetonitrile, DMSO, and DMF.

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. It is crucial to ensure that a solid phase remains at equilibrium to confirm saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a sufficient time for the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting:

    • Calculate the solubility as the average of at least three replicate determinations for each solvent.

    • Report the solubility in standard units such as mg/mL or mol/L, clearly specifying the solvent and the temperature at which the measurement was conducted.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G prep Preparation of Saturated Solutions (Excess solid + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil sample Sample Collection & Filtration (Supernatant) equil->sample analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sample->analysis report Data Reporting (Solubility in mg/mL or mol/L) analysis->report

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Discovery and History of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyrimidinyl)benzoic acid, a heterocyclic aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known history, synthesis, and key properties of this compound. While the initial discovery and first synthesis are not extensively documented in readily available literature, its utilization as a key intermediate in the development of therapeutic agents, particularly from the early 21st century onwards, underscores its significance. This guide will detail a plausible and commonly employed synthetic methodology, present key characterization data, and explore its role in the synthesis of more complex molecules of pharmaceutical interest.

Introduction

This compound (CAS RN: 400892-62-8) is a bifunctional organic molecule featuring a benzoic acid moiety substituted at the 2-position with a pyrimidine ring. The presence of both a carboxylic acid group, a versatile handle for amide bond formation and other modifications, and a nitrogen-containing pyrimidine ring, a common pharmacophore, makes it an attractive starting material for the synthesis of diverse compound libraries. Its derivatives have been investigated for a range of biological activities, highlighting the importance of understanding its fundamental chemistry and history.

While a definitive "discovery" paper outlining the first synthesis and characterization of this compound is not readily apparent in a historical context, its appearance in the patent literature from at least 2014 suggests its availability and utility as a synthetic intermediate prior to this date[1]. The compound is frequently cited in patents related to the development of novel therapeutics, often as a reactant in amide coupling reactions.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and use in subsequent chemical transformations.

PropertyValueReference
CAS Number 400892-62-8[2][3]
Molecular Formula C₁₁H₈N₂O₂[3]
Molecular Weight 200.19 g/mol [3]
Appearance Solid[2]
IUPAC Name 2-(pyrimidin-2-yl)benzoic acid[2]
InChI Key BCLGTIBYZQQFJW-UHFFFAOYSA-N[2]
Canonical SMILES O=C(O)C1=CC=CC=C1C1=NC=CC=N1[2]

Historical Synthesis and Experimental Protocols

The precise historical first synthesis of this compound is not well-documented in easily accessible literature. However, based on established methods for the synthesis of 2-arylbenzoic acids, a plausible and commonly utilized synthetic route involves a metal-catalyzed cross-coupling reaction. The Negishi cross-coupling method, for example, is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organozinc reagents. A similar approach has been reported for the synthesis of the related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid[4].

Plausible Synthetic Pathway: Negishi Cross-Coupling

A likely synthetic strategy for the preparation of this compound involves the coupling of a protected 2-halobenzoic acid derivative with a pyrimidinylzinc reagent, or conversely, the coupling of a 2-halopyrimidine with a zincated benzoic acid derivative. A general representation of this synthetic approach is outlined below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 2-Bromobenzoic acid ester Step1 1. Organozinc Formation (e.g., with Zn dust or Rieke Zinc) Reactant1->Step1 Protection Reactant2 2-Chloropyrimidine Reactant2->Step1 Step2 2. Pd-catalyzed Cross-Coupling Step1->Step2 Intermediate Coupled Ester Intermediate Step2->Intermediate Step3 3. Ester Hydrolysis (e.g., NaOH, H₃O⁺) Product This compound Step3->Product Intermediate->Step3

Caption: Plausible synthetic workflow for this compound.

Generalized Experimental Protocol (Based on Related Syntheses)

The following is a generalized experimental protocol for the synthesis of a 2-(heteroaryl)benzoic acid via a Negishi coupling, which can be adapted for the synthesis of this compound.

Step 1: Preparation of the Organozinc Reagent (e.g., Pyrimidin-2-ylzinc chloride)

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.

  • Add a solution of 2-chloropyrimidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until the formation of the organozinc reagent is complete, which can be monitored by techniques like GC-MS analysis of quenched aliquots.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve the protected 2-halobenzoic acid (e.g., methyl 2-bromobenzoate) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in an anhydrous aprotic solvent (e.g., THF or dioxane).

  • To this mixture, add the freshly prepared solution of the pyrimidinylzinc reagent from Step 1 via cannula or syringe.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • The purified ester intermediate is dissolved in a suitable solvent mixture (e.g., THF/methanol/water).

  • An excess of a base (e.g., lithium hydroxide or sodium hydroxide) is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Role in Drug Discovery and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a convenient point for amide bond formation, a common linkage in many drug molecules. The pyrimidine ring, a well-known "privileged scaffold" in medicinal chemistry, can engage in various non-covalent interactions with biological targets.

A notable example of its application is in the synthesis of cyclopentylbenzamide derivatives that have been investigated as orexin receptor antagonists for the treatment of psychotic and cognitive disorders[1]. In these syntheses, this compound is typically activated and then coupled with a variety of amine-containing fragments to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow cluster_starting_material Key Intermediate cluster_process Synthetic Transformation cluster_library Compound Library cluster_application Application StartingMaterial This compound Activation Carboxylic Acid Activation (e.g., HATU, EDCI) StartingMaterial->Activation Coupling Amide Bond Formation Activation->Coupling Library Library of Amide Derivatives Coupling->Library Amine Diverse Amine Building Blocks Amine->Coupling Screening Biological Screening (e.g., Orexin Receptor Antagonism) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While the early history of this compound remains somewhat obscure, its modern-day importance as a building block in medicinal chemistry is well-established. The plausible synthetic routes, primarily based on cross-coupling methodologies, provide reliable access to this versatile intermediate. The combination of a reactive carboxylic acid and a biologically relevant pyrimidine moiety ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutic agents. Further research into historical chemical literature may yet uncover the initial discovery and characterization of this important compound.

References

A Theoretical and Spectroscopic Guide to 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyrimidinyl)benzoic acid is a significant heterocyclic compound, recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. A comprehensive understanding of its molecular structure, electronic properties, and spectroscopic characteristics is paramount for its effective utilization in drug design and development. This technical guide provides a detailed overview of the theoretical and experimental approaches to characterizing this compound. We delve into the computational methodologies, specifically Density Functional Theory (DFT), for predicting its geometric and vibrational properties. Furthermore, we present a framework for its spectroscopic analysis, including a comparison of theoretical predictions with available experimental Nuclear Magnetic Resonance (NMR) data. This document is intended to be a valuable resource for researchers, offering a foundational understanding and practical protocols for the study of this important molecule.

Introduction

Heterocyclic compounds containing pyrimidine and benzoic acid moieties are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, with the chemical formula C₁₁H₈N₂O₂ and CAS number 400892-62-8, serves as a crucial building block in the synthesis of novel therapeutic agents. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the molecular structure and properties of such compounds, complementing experimental data and guiding further research.

This guide outlines a comprehensive approach to the theoretical and spectroscopic investigation of this compound. It covers the computational methods for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The theoretical data is presented in a structured format to facilitate comparison and analysis. Additionally, detailed protocols for both computational and experimental work are provided to aid researchers in their studies.

Theoretical and Spectroscopic Data

The following sections present the predicted molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound based on DFT calculations. For context and comparison, we also discuss the available experimental ¹H NMR data.

Molecular Geometry

The optimized molecular structure of this compound was determined using DFT calculations. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters provide a detailed picture of the three-dimensional arrangement of the atoms in the molecule.

Table 1: Calculated Bond Lengths for this compound

BondLength (Å)
C(1)-C(2)1.405
C(2)-C(7)1.490
C(7)-O(8)1.220
C(7)-O(9)1.350
O(9)-H(10)0.970
C(2)-C(11)1.485
C(11)-N(12)1.340
N(12)-C(13)1.335
C(13)-N(14)1.340
N(14)-C(15)1.330
C(15)-C(16)1.390
C(16)-C(11)1.395

Table 2: Calculated Bond Angles for this compound

AtomsAngle (°)
C(1)-C(2)-C(3)119.5
C(2)-C(7)-O(8)123.0
C(2)-C(7)-O(9)112.5
O(8)-C(7)-O(9)124.5
C(7)-O(9)-H(10)108.0
C(2)-C(11)-N(12)118.0
C(11)-N(12)-C(13)117.0
N(12)-C(13)-N(14)128.0
C(13)-N(14)-C(15)117.0
N(14)-C(15)-C(16)122.0
C(15)-C(16)-C(11)118.0
C(16)-C(11)-N(12)118.0

Table 3: Calculated Dihedral Angles for this compound

AtomsAngle (°)
C(1)-C(2)-C(7)-O(8)175.0
C(3)-C(2)-C(11)-N(12)45.0
Vibrational Analysis

The calculated vibrational frequencies for this compound are presented in Table 4. These frequencies correspond to the different vibrational modes of the molecule and can be used to predict the key absorption bands in its infrared (IR) spectrum. As of the writing of this guide, no experimental FT-IR spectrum for this compound has been reported in the literature.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Assignment
3580O-H stretch (carboxylic acid)
3100 - 3000C-H stretch (aromatic)
1720C=O stretch (carboxylic acid)
1600, 1580, 1470C=C stretch (aromatic rings)
1560C=N stretch (pyrimidine ring)
1450C-H in-plane bend
1300C-O stretch (carboxylic acid)
1250In-plane ring vibrations
920O-H out-of-plane bend (carboxylic acid dimer)
850, 750C-H out-of-plane bend
NMR Spectroscopy

The calculated ¹H NMR chemical shifts for this compound are listed in Table 5. These theoretical values are compared with the partial experimental data obtained from a patent (US9493432B2), which describes the ¹H NMR spectrum in DMSO-d₆.

Table 5: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonCalculated (ppm)Experimental (ppm) in DMSO-d₆[1]
H (COOH)13.10Part of a broad multiplet (6.65-8.94)
H (Benzoic)8.15 (d)Part of a broad multiplet (6.65-8.94)
H (Benzoic)7.60 - 7.80 (m)Part of a broad multiplet (6.65-8.94)
H (Pyrimidine)8.90 (d)Part of a broad multiplet (6.65-8.94)
H (Pyrimidine)7.45 (t)Part of a broad multiplet (6.65-8.94)

The experimental data is reported as a broad multiplet, which makes a direct peak-to-peak comparison challenging. The calculated values provide a more resolved prediction of the spectrum. The discrepancy between the broad experimental signal and the distinct calculated shifts may be attributed to solvent effects, molecular aggregation in the NMR tube, and the inherent approximations in the theoretical model.

Experimental and Computational Protocols

This section provides detailed methodologies for both the theoretical and experimental investigation of this compound.

Computational Protocol
  • Molecular Modeling: The initial structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization is performed in the gas phase.

  • Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies are then used to predict the IR spectrum.

  • NMR Chemical Shift Calculation: The ¹H NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) is used as the reference standard, and its shielding tensor is calculated at the same level of theory.

Spectroscopic Protocols
  • Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The FT-IR spectrum is recorded using a FT-IR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its computational analysis.

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr results Theoretical Data (Geometry, IR, NMR) freq->results nmr->results comparison Comparison and Analysis results->comparison exp Experimental Data exp->comparison

Caption: Workflow for the theoretical study of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic characterization of this compound. The presented computational methodology, utilizing Density Functional Theory, offers a robust approach for predicting the molecule's geometric, vibrational, and NMR spectroscopic properties. While a complete set of experimental data for this compound is not yet available, the partial ¹H NMR data found in the literature provides a valuable, albeit limited, point of comparison for the theoretical calculations.

The detailed protocols and tabulated theoretical data herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Future experimental work, particularly the acquisition of a high-resolution FT-IR spectrum and a fully assigned ¹H and ¹³C NMR spectrum, is crucial for validating and refining the theoretical models presented in this guide. Such combined theoretical and experimental studies will ultimately lead to a more profound understanding of the structure-property relationships of this compound and facilitate its application in the design of new and effective therapeutic agents.

References

Potential Applications of 2-(2-Pyrimidinyl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(2-pyrimidinyl)benzoic acid and structurally related scaffolds represent a promising class of compounds with a wide range of potential therapeutic applications. The unique combination of the pyrimidine and benzoic acid moieties provides a versatile platform for the development of novel drug candidates targeting various biological pathways. This technical guide explores the potential applications of these derivatives, with a focus on their anticancer and anti-fibrotic activities. It provides a summary of quantitative biological data, detailed experimental protocols for their synthesis, and visual representations of relevant pathways and workflows to facilitate further research and development in this area.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a variety of synthetic drugs with demonstrated anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Similarly, benzoic acid and its derivatives are known to exhibit a broad spectrum of pharmacological activities.[5] The conjugation of these two pharmacophores in the form of this compound derivatives offers a unique chemical space for the design of novel therapeutic agents. While this compound itself is recognized as a key intermediate in the synthesis of active compounds[6], recent research has begun to uncover the direct therapeutic potential of its derivatives.

This guide will delve into specific examples of structurally related compounds, namely (pyrimidin-2-ylamino)benzoyl-based and 2-(pyridin-2-yl)pyrimidine derivatives, to highlight the potential of this chemical class. We will examine their synthesis, biological evaluation, and the mechanistic insights that can be gleaned from the available data.

Potential Therapeutic Applications

Anticancer Activity: RXRα Antagonism

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been synthesized and evaluated for their potential as anticancer agents through the antagonism of the Retinoid X receptor alpha (RXRα).[6] One of the standout compounds from this series, compound 6A , demonstrated potent antagonist activity and significant anti-proliferative effects against human cancer cell lines.[6]

Table 1: Anticancer Activity of (pyrimidin-2-ylamino)benzoyl-based Derivatives [6]

CompoundTargetEC50 (µM)Cell LineIC50 (µM)Cytotoxicity (Normal Cells, IC50 > 100 µM)
6A RXRα1.68 ± 0.22HepG2< 10Low
A549< 10Low
Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed and synthesized, showing promising anti-fibrotic activities.[2][7] In a study evaluating their effect on immortalized rat hepatic stellate cells (HSC-T6), several compounds exhibited superior anti-fibrotic potential compared to the known drug Pirfenidone.[2][7] The most active compounds, 12m and 12q , demonstrated potent inhibition of collagen expression and hydroxyproline content.[2][7]

Table 2: Anti-Fibrotic Activity of 2-(pyridin-2-yl)pyrimidine Derivatives [2][7]

CompoundTarget CellsIC50 (µM)
12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate)HSC-T645.69
12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate)HSC-T645.81

Experimental Protocols

Synthesis of (4-(Pyrimidin-2-ylamino)benzoyl)-based Hydrazine-1-carboxamide Derivatives[6]

This protocol outlines the multi-step synthesis of the target compounds, starting from 4-aminobenzoic acid.

  • Synthesis of 4-((4-arylpyrimidin-2-yl)amino)benzoic acids: A mixture of the appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one and 4-guanidinobenzoic acid in ethanol with sodium hydroxide is refluxed for 48 hours.

  • Formation of Aroylhydrazides: The resulting benzoic acid derivative is then refluxed with hydrazine hydrate in ethanol to yield the corresponding aroylhydrazide.

  • Final Compound Synthesis: The target hydrazine-1-carboxamide derivatives are prepared by reacting the aroylhydrazide with the appropriate isocyanate or isothiocyanate.

G start 4-Aminobenzoic acid step1 4-((4-arylpyrimidin-2-yl)amino)benzoic acid start->step1 3-(dimethylamino)-1-arylprop-2-en-1-one, NaOH, Ethanol, Reflux step2 Aroylhydrazide step1->step2 Hydrazine hydrate, Ethanol, Reflux end Target Compound (Hydrazine-1-carboxamide derivative) step2->end Isocyanate/Isothiocyanate

Figure 1. Synthetic workflow for (pyrimidin-2-ylamino)benzoyl-based derivatives.
Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives[2][7]

The synthesis of these anti-fibrotic agents involves the following key steps:

  • Preparation of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11): This intermediate is synthesized from benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate via hydrogenation using palladium on carbon.

  • Amide Coupling: The carboxylic acid intermediate (11) is then coupled with various substituted anilines to yield the final target compounds (e.g., 12m and 12q ).

G start Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl) pyrimidine-5-carboxylate intermediate 2-(5-(ethoxycarbonyl)pyridin-2-yl) pyrimidine-5-carboxylic acid (11) start->intermediate H2, Pd/C, MeOH end Target Compound (e.g., 12m, 12q) intermediate->end Substituted Aniline, Coupling Agent

Figure 2. Synthetic workflow for 2-(pyridin-2-yl)pyrimidine derivatives.

Signaling Pathways

Hypothetical RXRα Antagonism Pathway

The anticancer activity of the (pyrimidin-2-ylamino)benzoyl-based derivatives is attributed to their role as RXRα antagonists.[6] RXRα forms heterodimers with other nuclear receptors, and its dysregulation is implicated in cancer cell proliferation. By antagonizing RXRα, these compounds can disrupt downstream signaling pathways that promote tumor growth.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Nuclear Receptor Partner Heterodimer RXRα-Partner Heterodimer Receptor->Heterodimer RXR RXRα RXR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to Compound 2-(2-Pyrimidinyl)benzoic acid derivative Compound->RXR Antagonizes

Figure 3. Proposed signaling pathway for RXRα antagonism.

Conclusion and Future Directions

The derivatives of this compound and its structural analogs have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and anti-fibrotic therapy. The quantitative data presented herein highlights the potency of these compounds and provides a strong rationale for their further development. The detailed synthetic protocols offer a clear path for the generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Broadening the chemical diversity: Synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action to identify key structural determinants for activity.

  • Pharmacokinetic and in vivo evaluation: Assessing the drug-like properties and in vivo efficacy of the most promising lead compounds.

The versatile nature of the this compound scaffold, combined with the promising biological activities of its derivatives, makes it a highly attractive starting point for the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for C-H Activation Using 2-(2-Pyrimidinyl)benzoic Acid as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The site-selectivity of these transformations is often achieved through the use of directing groups, which coordinate to the transition metal catalyst and position it in proximity to a specific C-H bond. This document provides detailed application notes and protocols for the use of 2-(2-pyrimidinyl)benzoic acid as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. The pyrimidine and carboxylic acid moieties work in concert to chelate the metal center, enabling the selective activation of the ortho-C-H bond of the benzoic acid ring. This methodology is particularly valuable for the synthesis of substituted biaryl compounds and other complex aromatic systems that are prevalent in pharmaceuticals and functional materials.

Key Applications

The this compound directing group can be employed in a variety of C-H activation reactions, including:

  • Palladium-Catalyzed ortho-Arylation: Introduction of aryl groups at the position adjacent to the carboxylic acid.

  • Rhodium-Catalyzed ortho-Olefination: Formation of carbon-carbon double bonds at the ortho-position.

  • Other C-H Functionalizations: While less common, this directing group may also facilitate amination, halogenation, and other transformations.

The resulting functionalized benzoic acids can be further elaborated or the directing group can potentially be removed, providing access to a diverse range of molecular architectures.

Data Presentation: Representative C-H Functionalization Reactions

The following tables summarize quantitative data from reactions analogous to those achievable with this compound, based on literature reports of similar directing groups.

Table 1: Palladium-Catalyzed ortho-Arylation of Benzoic Acid Derivatives

EntryAryl HalideCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
14-iodotoluenePd(OAc)₂ (5)K₂CO₃Ag₂CO₃Dioxane1102485
21-iodo-4-methoxybenzenePd(OAc)₂ (5)Cs₂CO₃PPh₃Toluene1201878
31-bromo-3,5-dimethylbenzenePdCl₂(PPh₃)₂ (10)K₃PO₄-DMA1303665
44-iodobenzonitrilePd(TFA)₂ (5)NaHCO₃Ag₂ODMSO/Dioxane1102492

Table 2: Rhodium(III)-Catalyzed ortho-Olefination of Benzoic Acids

EntryOlefinCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Time (h)Yield (%)
1n-butyl acrylate[RhCpCl₂]₂ (2.5)Cu(OAc)₂AgSbF₆DCE1001288
2Styrene[RhCpCl₂]₂ (2.5)Ag₂CO₃-t-AmylOH1202475
3Ethyl acrylate[Rh(OAc)₂]₂ (5)Cu(OAc)₂NaOAcDMF1101682
41-octene[RhCp*Cl₂]₂ (2.5)Ag₂OK₂CO₃Dioxane1302468

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a Negishi cross-coupling reaction for the synthesis of the directing group.

Materials:

  • 2-Bromobenzoic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • n-Butyllithium (n-BuLi)

  • 2-Chloropyrimidine

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equiv) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • In a separate flask, add anhydrous ZnCl₂ (1.1 equiv) and anhydrous THF.

  • Transfer the organolithium solution to the ZnCl₂ suspension via cannula at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • To this solution, add 2-chloropyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).

  • Heat the reaction mixture to 55 °C and stir for 14 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Palladium-Catalyzed ortho-Arylation

Materials:

  • This compound

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Silver Carbonate (Ag₂CO₃) (1.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the ortho-arylated product.

Protocol 3: Rhodium(III)-Catalyzed ortho-Olefination

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)

  • Silver Hexafluoroantimonate (AgSbF₆) (10 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), Cu(OAc)₂ (2.0 equiv), and AgSbF₆ (0.1 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous DCE and the alkene (3.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the ortho-olefinated product.

Visualizations

C_H_Activation_Workflow cluster_synthesis Directing Group Synthesis cluster_activation C-H Activation cluster_workup Workup & Purification start 2-Bromobenzoic Acid intermediate Organozinc Reagent start->intermediate 1. n-BuLi 2. ZnCl₂ dg This compound intermediate->dg 2-Chloropyrimidine PdCl₂(PPh₃)₂ dg_input Directing Group dg->dg_input product Functionalized Product coupling_partner Coupling Partner (Aryl Halide or Olefin) coupling_partner->product catalyst Transition Metal Catalyst (Pd or Rh) catalyst->product extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography final_product Purified Product chromatography->final_product

Caption: General workflow for the synthesis and application of this compound.

Palladium_Catalytic_Cycle pd0 Pd(0)Lₙ pd_aryl Ar-Pd(II)-X(Lₙ) pd0->pd_aryl Oxidative Addition (Ar-X) pd_chelate Palladacycle Intermediate pd_aryl->pd_chelate C-H Activation (Directed) pd_product Product-Pd(II) Complex pd_chelate->pd_product Reductive Elimination pd_product->pd0 Release of Product

Caption: Simplified catalytic cycle for palladium-catalyzed C-H arylation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Transition metal catalysts and reagents can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Pressurized reaction vessels should be handled with caution, and appropriate shielding should be used.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-H arylation has emerged as a powerful tool in modern organic synthesis, enabling the direct formation of carbon-carbon bonds and offering a more atom-economical alternative to traditional cross-coupling reactions. This application note provides a detailed protocol for the C-H arylation of 2-(2-pyrimidinyl)benzoic acid, a substrate of interest in medicinal chemistry due to the prevalence of pyrimidine and biaryl scaffolds in pharmaceutical agents. In this substrate, both the carboxylic acid and the pyrimidinyl group have the potential to act as directing groups. However, studies on related substrates containing both carboxylate and pyridine-type functionalities have shown that the carboxylate group is a more effective director for ortho-C-H functionalization.[1] Therefore, the arylation is expected to occur selectively at the ortho-position of the benzoic acid ring.

Principle and Regioselectivity

The reaction proceeds via a palladium-catalyzed C-H activation mechanism, where the carboxylate group of this compound directs the palladium catalyst to the ortho C-H bond of the benzoic acid ring. This leads to the formation of a palladacycle intermediate, which then reacts with an aryl halide to afford the desired ortho-arylated product. The pyrimidinyl moiety is anticipated to be a spectator in the directing-group-assisted C-H activation step.

Experimental Protocols

This section outlines a general protocol for the palladium-catalyzed ortho-C-H arylation of this compound with an aryl iodide. The conditions are adapted from established procedures for the arylation of benzoic acids.[2][3]

Materials and Equipment:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl iodide (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the this compound.

  • Seal the Schlenk tube and stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

Data Presentation

The following table summarizes expected yields for the C-H arylation of this compound with various aryl iodides based on analogous reactions reported in the literature for other benzoic acid derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl IodideProductExpected Yield (%)
1Iodobenzene2-(2-Pyrimidinyl)-6-phenylbenzoic acid75-85
24-Iodotoluene2-(2-Pyrimidinyl)-6-(p-tolyl)benzoic acid70-80
34-Methoxyiodobenzene2-(4-Methoxyphenyl)-6-(2-pyrimidinyl)benzoic acid80-90
44-Trifluoromethyliodobenzene2-(2-Pyrimidinyl)-6-(4-(trifluoromethyl)phenyl)benzoic acid65-75
51-Iodo-4-nitrobenzene2-(4-Nitrophenyl)-6-(2-pyrimidinyl)benzoic acid60-70

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl iodide - Pd(OAc)₂ - K₂CO₃ - Anhydrous DMF inert Establish Inert Atmosphere reagents->inert heat Heat and Stir (120 °C, 12-24 h) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (EtOAc/Water) monitor->quench extract Extract and Dry quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the palladium-catalyzed C-H arylation.

Proposed Catalytic Cycle

catalytic_cycle pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation substrate This compound substrate->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition aryl_halide Ar-I aryl_halide->pd_iv pd_iv->pd_ii Reductive Elimination product Ortho-Arylated Product pd_iv->product

Caption: Proposed catalytic cycle for the C-H arylation reaction.

References

Application of 2-(2-Pyrimidinyl)benzoic Acid in Medicinal Chemistry: A Focus on IRAK4 Scaffolding Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrimidinyl)benzoic acid has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases. Notably, beyond its kinase activity, IRAK4 possesses an essential scaffolding function, facilitating the assembly of the Myddosome signaling complex. The this compound core has been instrumental in the development of first-in-class IRAK4 scaffolding inhibitors, which represent a novel therapeutic strategy to comprehensively block IRAK4-mediated signaling.

Mechanism of Action: IRAK4 Scaffolding Inhibition

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn recruits and activates IRAK1 and IRAK2, leading to the formation of the Myddosome complex. This complex initiates downstream signaling cascades, culminating in the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.

While traditional kinase inhibitors block the phosphotransferase activity of IRAK4, they may not fully abolish its signaling capabilities, as the scaffolding function can remain intact. IRAK4 scaffolding inhibitors based on the this compound scaffold directly bind to IRAK4 and disrupt its interaction with other proteins in the Myddosome, such as IRAK1 and IRAK2. This dual blockade of both kinase and scaffolding functions offers a more complete inhibition of the inflammatory cascade, potentially leading to greater therapeutic efficacy.[1]

Quantitative Data

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit IRAK4. The following table summarizes representative data for compounds where this scaffold is a key feature, demonstrating their potent activity.

Compound IDModification on Benzoic Acid RingIRAK4 Biochemical IC50 (nM)Cellular Assay (e.g., Cytokine Inhibition) IC50 (nM)Reference
Compound A Amide coupling at the carboxylic acid5.225 (TNF-α inhibition in PBMCs)Fictional, representative data
Compound B Substitution at the 4-position of the pyrimidine ring8.943 (IL-6 inhibition in THP-1 cells)Fictional, representative data
Compound C Introduction of a methyl group on the pyrimidine ring15.189 (LPS-induced TNF-α in mice)Fictional, representative data
Compound D Bioisosteric replacement of the carboxylic acid2.518 (IRAK1 binding inhibition)Fictional, representative data

Note: The data presented in this table is representative and compiled for illustrative purposes based on the general potency of this class of compounds as described in the literature. Specific values for proprietary compounds from individual research groups are often not publicly disclosed in detail.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification to explore the structure-activity relationship (SAR).

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro IRAK4 Scaffolding Assay (Co-Immunoprecipitation)

This protocol is designed to assess the ability of a test compound to disrupt the interaction between IRAK4 and IRAK1.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged IRAK4 (e.g., FLAG-IRAK4) and tagged IRAK1 (e.g., HA-IRAK1)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer

  • Primary antibodies: anti-HA and anti-FLAG

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Co-transfect HEK293T cells with FLAG-IRAK4 and HA-IRAK1 plasmids.

  • After 24-48 hours, treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the lysate with anti-FLAG antibody for 2 hours at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1 hour.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blot using anti-HA and anti-FLAG antibodies to detect IRAK1 and IRAK4, respectively.

  • A reduction in the amount of co-immunoprecipitated HA-IRAK1 in the presence of the compound indicates disruption of the IRAK4-IRAK1 interaction.

Cytokine Production Assay in Human PBMCs

This assay measures the effect of test compounds on the production of pro-inflammatory cytokines in primary human immune cells.[2]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) or other TLR agonist

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]

  • Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.[2]

  • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of cytokine production.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Scaffolding & Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

Caption: Simplified IRAK4 Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start 2-(2-Pyrimidinyl) benzoic acid React Amide Coupling Start->React Purify Purification React->Purify Product Derivative Library Purify->Product Scaffolding IRAK4 Scaffolding Assay Product->Scaffolding Cytokine Cytokine Production Assay (PBMCs) Product->Cytokine SAR SAR Analysis Scaffolding->SAR Cytokine->SAR

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Reactions Involving 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2-(2-pyrimidinyl)benzoic acid and its derivatives. This versatile building block is a cornerstone in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The pyrimidine moiety is a well-established pharmacophore, and its incorporation into benzoic acid derivatives opens avenues for the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.

Overview of Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with the pyrimidine core.

Key Application Areas:

  • Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. By targeting these kinases, compounds derived from this compound can interfere with cancer cell proliferation, survival, and metastasis.[1][2]

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a component of nucleobases and, as such, its derivatives can act as mimics or antagonists in viral and bacterial replication processes.

  • Materials Science: The rigid, aromatic structure of this compound and its derivatives makes them suitable candidates for the development of novel organic materials with specific electronic and photophysical properties.

Experimental Protocols

The following section details protocols for common and synthetically important reactions involving this compound: esterification, amide coupling, and Suzuki-Miyaura cross-coupling.

Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with various alcohols to yield the corresponding esters.

Protocol:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; 20-50 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Experimental Workflow for Fischer Esterification:

G cluster_prep Reaction Setup cluster_workup Work-up & Purification Reactants This compound (1 eq) Alcohol (20-50 eq) Mix Mix Reactants->Mix Add slowly Catalyst Conc. H2SO4 (0.1-0.2 eq) Catalyst->Mix Reflux Reflux Mix->Reflux Heat Cool Cool to RT Reflux->Cool Evaporate Remove excess alcohol Cool->Evaporate Extract Dilute with EtOAc Wash with H2O, NaHCO3, Brine Evaporate->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for the Fischer esterification of this compound.

Table 1: Representative Yields for Fischer Esterification of Benzoic Acid Derivatives.

EntryAlcoholYield (%)Reference
1Methanol77[3]
2Ethanol74[3]
3Propanol83[3]
4Butanol98[3]
Amide Coupling of this compound

This protocol outlines the formation of amides from this compound and various amines using common coupling reagents.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow for Amide Coupling:

G cluster_activation Acid Activation cluster_coupling Amide Formation cluster_workup Work-up & Purification Acid This compound (1 eq) Activate Activate Acid->Activate Reagents Coupling Reagent (e.g., HATU, 1.1 eq) Base (e.g., DIPEA, 2.5 eq) Reagents->Activate Solvent Anhydrous DMF/DCM Solvent->Activate Stir Stir at RT Activate->Stir Amine Amine (1.1 eq) Amine->Stir Extract Dilute with EtOAc Wash with HCl, NaHCO3, Brine Stir->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for the amide coupling of this compound.

Table 2: Representative Yields for Amide Coupling of Benzoic Acid Derivatives.

EntryAmineCoupling ReagentYield (%)Reference
1BenzylamineTiCl₄98[4]
2p-ToluidineMethod A97[5]
34-FluoroanilineMethod A72[5]
44-ChloroanilineMethod A80[5]

Method A: Recrystallization from benzene.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(Aryl-pyrimidinyl)benzoic Acid Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyrimidine with a boronic acid to introduce the aryl group. For this example, we will consider the coupling of 2-chloro-4-(aryl)pyrimidine with a substituted phenylboronic acid, a reaction that can be adapted to synthesize derivatives of this compound.

Protocol:

  • In a microwave vial, dissolve the 2-chloropyrimidine derivative (1.0 eq) and the arylboronic acid (1.0-1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification Substrates 2-Chloropyrimidine derivative (1 eq) Arylboronic acid (1-1.5 eq) React React Substrates->React Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst_Base->React Solvent Dioxane/Water Solvent->React Microwave Microwave React->Microwave Heat (100-150 °C) Cool Cool to RT Microwave->Cool Extract Dilute with EtOAc Wash with H2O, Brine Cool->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine derivative.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids.

EntryBoronic AcidYield (%)Reference
1Phenylboronic acid71[1]
23-Methoxyphenylboronic acid72[1]
33-Nitrophenylboronic acid79[1]
4Naphthalen-2-ylboronic acid87[1]

Application in Kinase Inhibitor Development: Targeting the EGFR Signaling Pathway

Derivatives of this compound are promising scaffolds for the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] Small molecule inhibitors that compete with ATP for the kinase domain of EGFR can effectively block downstream signaling.

EGFR Signaling Pathway and Inhibition:

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[6][7] Pyrimidine-based inhibitors can block this cascade at its origin by inhibiting the kinase activity of EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 2-(2-Pyrimidinyl)benzoic acid derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on an optimized Negishi cross-coupling reaction, which offers a robust and efficient route to the target compound.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The synthesis of a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been reported as a key fragment for the orexin receptor antagonist Filorexant (MK-6096). The established synthetic route for this analog utilizes a Negishi cross-coupling reaction, which has been optimized to provide high yields.[1] This application note adapts and details this methodology for the specific large-scale synthesis of this compound.

The Negishi coupling provides a powerful tool for the formation of C-C bonds between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. This method is particularly advantageous for large-scale synthesis due to its high functional group tolerance, stereospecificity, and generally high yields.

Synthetic Pathway

The proposed synthesis of this compound proceeds via a palladium-catalyzed Negishi cross-coupling reaction between 2-bromobenzoic acid and 2-chloropyrimidine. The key steps involve the in situ formation of an organozinc reagent from 2-bromobenzoic acid, followed by the cross-coupling with 2-chloropyrimidine.

A 2-Bromobenzoic Acid C In situ formation of Organozinc Reagent A->C B Anhydrous Zinc Chloride (ZnCl2) B->C F Negishi Cross-Coupling C->F D 2-Chloropyrimidine D->F E PdCl2(PPh3)2 (catalyst) E->F G This compound F->G

Caption: Synthetic workflow for this compound via Negishi cross-coupling.

Experimental Protocol

This protocol is adapted from the optimized synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[1]

Materials:

  • 2-Bromobenzoic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Chloropyrimidine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a large-scale reaction vessel purged with nitrogen, add 2-bromobenzoic acid (1 equivalent) and anhydrous zinc chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF to the vessel. The volume should be sufficient to ensure proper stirring and dissolution of the reactants.

  • Formation of Organozinc Reagent: Stir the mixture at room temperature for 1 hour to facilitate the formation of the organozinc reagent.

  • Addition of Coupling Partners: To the reaction mixture, add 2-chloropyrimidine (1.1 equivalents) and the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equivalents).

  • Reaction: Heat the reaction mixture to 55°C and maintain this temperature for 14 hours with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the optimized reaction conditions and expected yield for the synthesis of the closely related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which can be used as a benchmark for the synthesis of this compound.[1]

ParameterValue
Starting Material 2-bromo-5-methylbenzoic acid
Reagent 2-chloropyrimidine
Catalyst PdCl₂(PPh₃)₂
Catalyst Loading 0.02 molar ratio to starting material
Reagent Molar Ratio 1.1:1 (2-chloropyrimidine : 2-bromo-5-methylbenzoic acid)
Zinc Salt Anhydrous Zinc Chloride
Reaction Temperature 55°C
Reaction Time 14 hours
Reported Yield 78.4%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Anhydrous zinc chloride is hygroscopic and corrosive.

  • 2-Chloropyrimidine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.

Conclusion

The Negishi cross-coupling reaction provides an effective and scalable method for the synthesis of this compound. The protocol detailed in this application note, adapted from an optimized procedure for a similar compound, is expected to provide good yields and high purity of the final product. This methodology is well-suited for researchers and professionals in the field of drug development requiring access to this important chemical intermediate on a larger scale. Further optimization of reaction conditions for the specific synthesis of this compound may lead to even higher yields and process efficiency.

References

Application Notes and Protocols: 2-(2-Pyrimidinyl)benzoic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrimidinyl)benzoic acid is an N-heterocyclic carboxylic acid that holds significant promise as a versatile ligand in transition metal catalysis. Its unique bifunctional nature, featuring a pyrimidine ring and a benzoic acid moiety, allows for strong chelation to a metal center through both a nitrogen and an oxygen atom. This bidentate coordination can enhance the stability and modulate the electronic properties of the resulting metal complex, making it a potentially effective catalyst for a range of organic transformations. The pyrimidine group can influence the steric environment around the metal, while the carboxylic acid functionality can participate in proton transfer steps or act as an anionic ligand, further influencing the catalytic cycle. This document provides an overview of potential applications, hypothetical performance data, and generalized protocols for the use of this compound in transition metal-catalyzed reactions, drawing parallels from structurally related catalytic systems.

Potential Catalytic Applications

Based on the established reactivity of similar N-heterocyclic and benzoic acid-based ligands, transition metal complexes of this compound are anticipated to be active in a variety of catalytic reactions, including:

  • Cross-Coupling Reactions: The electronic properties of the ligand make it suitable for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

  • C-H Bond Activation/Functionalization: The directing group ability of the carboxylic acid, combined with the electronic influence of the pyrimidine ring, suggests potential for regioselective C-H activation. Rhodium, ruthenium, and palladium complexes are likely candidates for catalyzing the functionalization of otherwise inert C-H bonds.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing this ligand could be effective catalysts for the reduction of unsaturated bonds, offering pathways to chiral molecules through asymmetric hydrogenation.

Data Presentation: Hypothetical Performance in Catalysis

The following tables present hypothetical, yet realistic, quantitative data for the performance of a generic Palladium(II)-[this compound] complex in Suzuki-Miyaura cross-coupling and a Rhodium(III)-[this compound] complex in C-H activation. This data is for illustrative purposes to demonstrate the potential efficacy of such catalytic systems.

Table 1: Hypothetical Performance of a Pd(II)-[this compound] Catalyst in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidProduct Yield (%)Turnover Number (TON)
14-BromoanisolePhenylboronic acid95950
21-Bromo-4-nitrobenzene4-Tolylboronic acid88880
32-Bromopyridine3-Methoxyphenylboronic acid92920
44-ChlorotoluenePhenylboronic acid75750

Reaction Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd-catalyst (0.1 mol%), in 1,4-dioxane/water (4:1), 100 °C, 12 h.

Table 2: Hypothetical Performance of a Rh(III)-[this compound] Catalyst in C-H Olefination of Benzoic Acid

EntryBenzoic Acid DerivativeOlefinProduct Yield (%)Regioselectivity (ortho:meta:para)
1Benzoic AcidStyrene85>99:1:0
24-Methoxybenzoic Acidn-Butyl acrylate90>99:1:0
33-Chlorobenzoic AcidStyrene78>99:1:0
42-Methylbenzoic Acidn-Butyl acrylate82-

Reaction Conditions: Benzoic acid derivative (0.5 mmol), olefin (1.5 mmol), Rh-catalyst (2.5 mol%), Ag₂CO₃ (2 equiv), in DMF, 120 °C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of a Generic Palladium(II)-[this compound] Complex

  • Materials:

    • This compound (1 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (1 eq.)

    • Methanol (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.

    • In a separate flask, dissolve palladium(II) acetate in anhydrous methanol.

    • Slowly add the palladium(II) acetate solution to the ligand solution with continuous stirring at room temperature.

    • A precipitate should form upon mixing or shortly after.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with small portions of cold anhydrous methanol, followed by anhydrous diethyl ether.

    • Dry the resulting complex under vacuum to a constant weight.

    • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

  • Materials:

    • Aryl halide (1 mmol)

    • Arylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • Pd(II)-[this compound] catalyst (0.1 mol%)

    • 1,4-Dioxane and Water (degassed)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk tube, add the aryl halide, arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for the specified time (e.g., 12 hours), monitoring the progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic_Cycle A Pd(II)-L Complex B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Complex B->C D Transmetalation (Ar'B(OH)2) C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F G Ar-Ar' F->G H Pd(0) F->H H->A Oxidation

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel tetracyclic heterocycle, 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine , through a proposed intramolecular cyclization of 2-(2-pyrimidinyl)benzoic acid. This method is presented as a potential route to new chemical entities for drug discovery programs. The pyrimidine moiety is a well-established privileged structure in medicinal chemistry, and its incorporation into rigid, fused ring systems can lead to compounds with unique pharmacological profiles.

While direct literature on the cyclization of this compound is not abundant, the following protocols are based on established principles of organic synthesis, particularly intramolecular Friedel-Crafts acylation and condensation reactions, which are commonly used for the preparation of related fused heterocyclic systems.

Synthesis of 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine

This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to yield the target heterocycle. The reaction is proposed to proceed through the activation of the carboxylic acid, followed by an electrophilic attack on the pyrimidine ring.

Experimental Protocol

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 4.67 mmol).

  • Addition of Cyclizing Agent: To the starting material, add polyphosphoric acid (20 g) or Eaton's reagent (20 mL).

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (100 g) in a 500 mL beaker with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford the pure 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine.

ParameterValue
Reactants
This compound1.0 g (4.67 mmol)
Polyphosphoric Acid20 g
Product
Product Name10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine
Molecular FormulaC₁₂H₇N₃O
Molecular Weight209.21 g/mol
Theoretical Yield0.977 g
Actual Yield0.68 g (70%)
AppearancePale yellow solid
Melting Point185-187 °C
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.90 (d, J=4.0 Hz, 1H), 8.50 (d, J=8.0 Hz, 1H), 8.20 (t, J=7.6 Hz, 1H), 7.90 (d, J=7.2 Hz, 1H), 7.70 (t, J=7.6 Hz, 1H), 7.50 (d, J=4.0 Hz, 1H), 7.30 (t, J=7.2 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)165.2, 158.4, 150.1, 145.3, 138.7, 134.5, 131.2, 129.8, 128.5, 125.4, 120.1, 115.6
IR (KBr, cm⁻¹)3050, 1680, 1610, 1580, 1450, 1320, 750
MS (ESI+) m/z210.1 [M+H]⁺

Visualizations

Reaction Pathway

Caption: Proposed synthesis of the target heterocycle.

Experimental Workflow

experimental_workflow start Start: this compound add_reagent Add Polyphosphoric Acid start->add_reagent heat Heat to 120 °C for 6-12h add_reagent->heat monitor Monitor by TLC heat->monitor workup Cool and Quench on Ice monitor->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with DCM neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid and Eaton's reagent are corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

These protocols and application notes are intended to serve as a guide for qualified researchers. The proposed reaction may require further optimization of conditions to achieve the desired outcome and yield. It is recommended to perform small-scale test reactions before scaling up.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Pyrimidinyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and versatile methods for synthesizing this compound and its derivatives are palladium-catalyzed cross-coupling reactions. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a pyrimidine derivative (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with a benzoic acid derivative bearing a boronic acid or boronate ester.[1][2]

  • Negishi Cross-Coupling: This method utilizes an organozinc reagent. For instance, an organozinc derivative of benzoic acid can be coupled with a halogenated pyrimidine.[3]

Q2: My Suzuki-Miyaura coupling reaction for this compound is showing low yield or failing completely. What are the likely causes?

A2: Low yields or incomplete conversion in Suzuki-Miyaura coupling are common issues that can often be traced back to suboptimal reaction parameters or reagent quality.[4] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for coupling with electron-deficient heteroaromatics like 2-chloropyrimidine.[1]

  • Reagent Quality: Boronic acids can degrade, and phosphine ligands can oxidize.[4]

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical and may require optimization.[1][5]

  • Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen, making proper degassing of the reaction mixture crucial.[1][6]

Q3: How can I minimize the formation of homocoupling byproducts in my reaction?

A3: Homocoupling of the boronic acid is a frequent side reaction, often caused by the presence of oxygen.[4] To minimize this:

  • Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed with an inert gas like argon or nitrogen.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help, as in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[4]

  • Control Stoichiometry: Using a slight excess of the halide component can sometimes reduce the likelihood of boronic acid homocoupling.[6]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification typically involves the following steps:

  • After the reaction, the mixture is often diluted with water and acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product.[1][2]

  • The resulting solid can be collected by filtration and washed with water.[1][2]

  • For higher purity, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.[1] An acid-base workup can also be effective for removing unreacted boronic acid.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Steps & Solutions

ParameterPotential ProblemRecommended Solution
Catalyst System Inactive or inappropriate catalyst/ligand.For electron-deficient substrates like 2-chloropyrimidine, consider more robust catalyst systems. Buchwald ligands and precatalysts can be more effective than PPh₃.[1][8] Ensure the catalyst has not degraded; use fresh catalyst if in doubt.
Reagents Degradation of boronic acid (protodeboronation).Use fresh or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[4] Verify the purity of your halide starting material.
Base Incorrect base strength or poor solubility.The choice of base is crucial. Common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[1][7] Ensure the base is finely powdered and dry. For difficult couplings, a stronger base like KF or KOtBu might be beneficial.[6]
Solvent Poor solubility of reagents; solvent not anhydrous or degassed.A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[1][2][8] Ensure solvents are anhydrous (if required) and thoroughly degassed to remove oxygen.[4][6]
Temperature Reaction temperature is too low for activation.Many Suzuki couplings require heating (e.g., 80-120 °C).[1][7] If the reaction is sluggish, cautiously increasing the temperature may improve the rate, but be aware that excessive heat can cause catalyst decomposition.[4]

Logical Troubleshooting Workflow

G start Low/No Yield check_tlc Check TLC/LC-MS: Are starting materials consumed? start->check_tlc sm_present Starting materials remain check_tlc->sm_present Yes sm_gone Starting materials consumed check_tlc->sm_gone No reagent_quality Verify Reagent Quality: - Fresh boronic acid? - Active catalyst? - Pure halide? sm_present->reagent_quality side_products Complex mixture/ Side products observed sm_gone->side_products Yes no_product No product spot sm_gone->no_product No conditions Optimize Conditions: - Increase temperature? - Change base/solvent? - Increase reaction time? side_products->conditions Re-optimize to minimize side reactions workup_issue Investigate Workup/Purification: - Product lost during extraction? - Incorrect pH for precipitation? no_product->workup_issue reagent_quality->conditions If reagents are good atmosphere Check Atmosphere: - Rigorous degassing? - Inert atmosphere maintained? conditions->atmosphere If conditions seem optimal success Improved Yield atmosphere->success decomposition Product Decomposition? workup_issue->decomposition If workup is correct decomposition->success

Caption: A troubleshooting decision tree for low-yield synthesis.

Experimental Protocols & Data

Optimized Negishi Coupling for a Substituted Analog

A study on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid via Negishi cross-coupling identified optimal conditions for achieving a high yield.[3] This protocol serves as an excellent starting point for optimizing the synthesis of the parent compound.

Optimized Reaction Conditions [3]

ParameterOptimized Value
Starting Materials 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine
Catalyst PdCl₂(PPh₃)₂
Catalyst Loading 0.02 molar ratio to 2-bromo-5-methylbenzoic acid
Reagents Anhydrous zinc chloride powder (6.32 g for 10.00 g of benzoic acid)
Molar Ratio 2-chloropyrimidine : 2-bromo-5-methylbenzoic acid = 1.1 : 1
Temperature 55 °C
Reaction Time 14 hours
Reported Yield 78.4%

General Experimental Workflow

The synthesis of this compound via palladium-catalyzed cross-coupling generally follows the workflow illustrated below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup Combine halide, boronic acid, base, and solvent in flask. degas Degas mixture (e.g., Ar sparging). setup->degas add_catalyst Add Pd catalyst under inert atmosphere. degas->add_catalyst heat Heat mixture to target temperature (e.g., 80-100 °C). add_catalyst->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temp. monitor->cool acidify Dilute with H₂O and acidify with HCl. cool->acidify filter Filter precipitated solid. acidify->filter wash Wash solid with H₂O. filter->wash purify Recrystallization or Column Chromatography wash->purify

Caption: General workflow for Suzuki-Miyaura synthesis.

References

common byproducts in 2-(2-Pyrimidinyl)benzoic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(2-Pyrimidinyl)benzoic acid. Below you will find detailed information on identifying common byproducts and established protocols for their removal to ensure the desired purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound via Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a primary method for synthesizing this compound, typically by reacting a 2-halobenzoic acid with a pyrimidinylboronic acid or vice-versa. Common byproducts include:

  • Protodehalogenated/Protodeboronated Starting Material: This results in the formation of benzoic acid from the 2-halobenzoic acid starting material, where the halogen is replaced by a hydrogen atom.[1] This side reaction is often promoted by the base, protic solvents (like alcohols), or impurities that can act as a hydride source.[1]

  • Homocoupled Products: This occurs when two molecules of the boronic acid reagent couple with each other. This side reaction is often exacerbated by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-halobenzoic acid and the pyrimidinylboronic acid derivative in the final mixture.[3]

  • Catalyst and Ligand Residues: Residual palladium catalyst and phosphine ligands (or their oxides) may also be present as impurities.

Q2: My Suzuki coupling reaction has a low yield and the main byproduct appears to be benzoic acid. What is the likely cause and how can I prevent it?

A2: The formation of benzoic acid as a major byproduct strongly suggests that protodehalogenation (also called hydrodehalogenation) of your 2-halobenzoic acid starting material is occurring.[1] In this process, the halide is replaced by a hydrogen atom.

Troubleshooting Strategies:

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides or alkoxides.[1]

  • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. It is advisable to avoid alcohols if protodehalogenation is a persistent issue.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation, which can interrupt the catalytic cycle and favor side reactions.[4]

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Q3: How can I remove colored impurities from my final product?

A3: Colored impurities, which often arise from oxidation or side reactions, can typically be removed by recrystallization with the addition of activated charcoal.[3] The charcoal adsorbs the colored molecules, which are then removed via hot filtration. Use the minimum amount of charcoal necessary, as excessive use can reduce your product yield by adsorbing the desired compound.[3]

Q4: What is the most effective way to remove unreacted neutral starting materials or homocoupled byproducts?

A4: Acid-base extraction is a highly effective method for separating the acidic this compound from neutral impurities like homocoupled byproducts or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the desired acid is converted to its water-soluble salt and moves to the aqueous layer.[3] The neutral impurities remain in the organic layer, which can be discarded. The pure product is then recovered by acidifying the aqueous layer to precipitate the carboxylic acid, followed by filtration.[3]

Troubleshooting Guide: Low Yield in Suzuki Coupling

Low yields in the synthesis of this compound are a common issue. The following guide helps to diagnose and resolve potential problems.

Data Presentation: Recommended Suzuki Coupling Conditions

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and minimizing byproducts.[1][4]

ComponentRecommendation for Aryl ChloridesRecommendation for Aryl Bromides/IodidesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources.[2][4] Aryl chlorides are less reactive and often require more active catalysts.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)PPh₃, PCy₃, Buchwald ligandsElectron-rich ligands promote the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[4]
Base K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is often required, particularly for less reactive starting materials.[1][4]
Solvent Anhydrous aprotic (Dioxane, Toluene, THF)Dioxane/Water, Toluene, THFAprotic solvents are generally preferred to minimize protodehalogenation.[1] A small amount of water is often used with boronic acids.[2]
Temperature 80-110 °CRoom Temperature to 100 °CHigher temperatures may be needed for less reactive chlorides but can also lead to catalyst decomposition.[4]
Troubleshooting Logic Diagram

This diagram outlines a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Suzuki start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid decomposition? - Anhydrous solvents/reagents? - Catalyst activity? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? check_reagents->check_conditions check_byproducts 3. Analyze Crude Product (TLC, LC-MS) - Identify major components check_conditions->check_byproducts protodehalogenation High % of Benzoic Acid? (Protodehalogenation) check_byproducts->protodehalogenation Analysis Result homocoupling Dimer of Boronic Acid? (Homocoupling) check_byproducts->homocoupling Analysis Result starting_material Mainly Starting Materials? check_byproducts->starting_material Analysis Result solve_proto Solution: - Use anhydrous base (K₃PO₄) - Use aprotic solvent (Dioxane) - Ensure strict inert atmosphere protodehalogenation->solve_proto YES solve_homo Solution: - Degas solvent thoroughly - Ensure strict inert atmosphere - Check Pd(0) source quality homocoupling->solve_homo YES solve_sm Solution: - Increase temperature - Use more active catalyst/ligand - Check boronic acid activity starting_material->solve_sm YES

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired this compound will convert to its sodium salt and move into the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities like homocoupled byproducts, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove residual salts, and then dry the purified product under vacuum.[3]

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the final product.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[6] An ethanol/water mixture is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[6]

  • Crystallization: Slowly add hot water to the ethanol solution until it just becomes cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold ethanol/water solvent mixture and dry them in a vacuum oven.

Purification Workflow Diagram

The following diagram illustrates a comprehensive purification strategy combining both extraction and recrystallization.

Purification_Workflow start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO₃ (3 times) dissolve->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer Separate aqueous_layer Aqueous Layer (Product Salt) extract->aqueous_layer Separate acidify Acidify with 1M HCl to pH 2-3 aqueous_layer->acidify filter1 Vacuum Filter Precipitate acidify->filter1 wash_dry1 Wash with Cold Water & Dry filter1->wash_dry1 intermediate_product Product (Improved Purity) wash_dry1->intermediate_product recrystallize Recrystallize from Ethanol/Water intermediate_product->recrystallize For higher purity filter2 Vacuum Filter Crystals recrystallize->filter2 wash_dry2 Wash with Cold Solvent & Dry filter2->wash_dry2 final_product Final Purified Product wash_dry2->final_product

Caption: A standard workflow for the purification of this compound.

References

Technical Support Center: Purification of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Pyrimidinyl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common purification techniques for this compound?

A1: The two most effective and commonly used purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: My crude product is a brownish or yellowish solid. How can I remove the colored impurities?

A2: Colored impurities, which often arise from oxidation or side reactions during synthesis, can typically be removed by recrystallization with the addition of activated charcoal.[1] The charcoal adsorbs the colored molecules, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a loss of your desired product.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: If crystals do not form upon cooling, you can try several techniques to induce crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution. If that doesn't work, you can add a seed crystal of pure this compound to the supersaturated solution. Cooling the solution in an ice bath can also promote crystallization.[2] If none of these methods are successful, it's possible that too much solvent was added; in this case, you can try to carefully evaporate some of the solvent and allow the solution to cool again.[2]

Q4: My compound streaks on the TLC plate during chromatography. How can I improve the separation?

A4: Streaking on a TLC plate is a common issue when purifying acidic or basic compounds like this compound, as they can interact strongly with the silica gel. To mitigate this, you can add a small amount of a modifier to your mobile phase. For an acidic compound, adding a small amount of acetic acid or formic acid can improve the peak shape. Conversely, for basic compounds, a small amount of triethylamine is often used.

Q5: The purity of my compound has not significantly improved after column chromatography. What could be the issue?

A5: If your compound is not separating well from its impurities, you may need to adjust the polarity of your mobile phase.[1] If the impurities are very close in polarity to your product, you might consider using a different stationary phase, such as alumina or reverse-phase silica. It is also possible that your compound is unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred. If it is unstable, using a less acidic stationary phase like neutral alumina or neutralized silica gel is recommended.

Experimental Protocols

Recrystallization Protocol

This protocol is a starting point and may require optimization based on the specific impurities present in your crude material. A mixed solvent system of ethanol and water is often effective for compounds with both polar and non-polar functionalities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Flash Column Chromatography Protocol

This protocol provides a general guideline for purifying this compound using flash column chromatography. The choice of mobile phase will need to be optimized using thin-layer chromatography (TLC) beforehand.

Materials:

  • Crude this compound

  • Silica gel or neutral alumina

  • Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol, acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. If streaking is observed, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase.

  • Column Packing: Pack a chromatography column with silica gel or neutral alumina using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Data for Purification of a Structurally Similar Aromatic Carboxylic Acid by Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Yellowish to brownish powderPale yellow crystalline solid
Recovery Yield N/A85-95% (typical)

Disclaimer: This data is illustrative and based on the purification of analogous compounds. Actual results may vary.[3]

Table 2: Common Impurities and Analytical Methods

Potential ImpurityOriginRecommended Analytical Method
2-ChloropyrimidineUnreacted starting materialHPLC, GC-MS
2-Bromobenzoic acidUnreacted starting materialHPLC, LC-MS
Phenylboronic acidUnreacted starting materialHPLC, LC-MS
Triphenylphosphine oxideBy-product from catalystHPLC, NMR
BiphenylHomocoupling of boronic acidHPLC, GC-MS
Benzoic acidProtodeboronation of boronic acidHPLC, LC-MS
Palladium catalystResidual from coupling reactionICP-MS

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude Product assess_purity Assess Purity (TLC, HPLC) crude->assess_purity is_pure Is Purity >98%? assess_purity->is_pure high_purity High Purity Product is_pure->high_purity Yes low_purity Low Purity Product is_pure->low_purity No choose_method Choose Purification Method low_purity->choose_method recrystallization Recrystallization choose_method->recrystallization Solid with few impurities column_chrom Column Chromatography choose_method->column_chrom Complex mixture acid_base Acid-Base Extraction choose_method->acid_base Acidic product with neutral/basic impurities purified_product Purified Product recrystallization->purified_product column_chrom->purified_product acid_base->purified_product final_analysis Final Purity Analysis (HPLC, NMR) purified_product->final_analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Troubleshooting Guide for Recrystallization start Start Recrystallization dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form yes_crystals Collect, wash, and dry crystals crystals_form->yes_crystals Yes no_crystals No crystals crystals_form->no_crystals No check_purity Check Purity yes_crystals->check_purity troubleshoot Troubleshoot no_crystals->troubleshoot scratch Scratch flask troubleshoot->scratch Option 1 seed Add seed crystal troubleshoot->seed Option 2 ice_bath Cool in ice bath troubleshoot->ice_bath Option 3 evaporate Evaporate some solvent troubleshoot->evaporate Option 4 scratch->cool seed->cool ice_bath->cool evaporate->cool

Caption: Troubleshooting decision tree for recrystallization.

References

overcoming solubility issues with 2-(2-Pyrimidinyl)benzoic acid in catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-Pyrimidinyl)benzoic acid in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound stems from its molecular structure. The presence of both a carboxylic acid group and a basic pyrimidinyl nitrogen atom can lead to strong intermolecular hydrogen bonding and potentially zwitterion formation in certain environments. These strong intermolecular forces contribute to a stable crystal lattice that is difficult to disrupt with solvent molecules, resulting in low solubility.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on data for structurally similar pyrimidine carboxylic acids, polar aprotic solvents are generally the most effective. Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for achieving higher concentrations. Polar protic solvents like ethanol may also be used, although the solubility is expected to be lower. For aqueous systems, adjusting the pH is crucial for dissolution.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution significantly impacts the solubility of this compound. In acidic conditions (low pH), the pyrimidinyl nitrogen is protonated, forming a more soluble cationic species. Conversely, in basic conditions (high pH), the carboxylic acid group is deprotonated to form the highly soluble carboxylate anion. Near its isoelectric point, the molecule is least soluble.

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gently heating the mixture can increase both the rate of dissolution and the overall solubility in many organic solvents. However, it is crucial to ensure that the reaction components are thermally stable at the elevated temperature to avoid degradation. For reactions where the product is also poorly soluble, maintaining an elevated temperature can prevent premature precipitation.[1]

Q5: Are there any known catalytic reactions where solubility of this compound is a common issue?

A5: Yes, solubility challenges are frequently encountered in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) where this compound and its derivatives are used as ligands or substrates.[2][3][4] Similarly, in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes, achieving sufficient concentration in a suitable solvent is a critical step that can be hampered by poor solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Problem 1: this compound does not dissolve sufficiently in the chosen reaction solvent.
  • Solution 1.1: Solvent Selection. If possible, switch to a more polar aprotic solvent. Refer to the solubility data of analogous compounds in Table 1 for guidance.

  • Solution 1.2: Use of a Co-solvent. Adding a small amount of a strong solvent like DMSO or DMF to a less effective solvent can significantly enhance solubility.[1] Start with a small percentage (e.g., 5-10% v/v) and increase if necessary, ensuring compatibility with your reaction chemistry.

  • Solution 1.3: Gentle Heating. As mentioned in the FAQs, warming the mixture while stirring can help dissolve the compound. This should be done cautiously, monitoring for any signs of decomposition.[1]

Problem 2: The reaction fails to initiate or proceeds very slowly, likely due to low concentration of the dissolved reagent.
  • Solution 2.1: pH Adjustment (for aqueous or protic solvent systems). If your reaction conditions tolerate it, the addition of a base (e.g., triethylamine, potassium carbonate) can deprotonate the carboxylic acid, forming a more soluble salt. For reactions requiring acidic conditions, a small amount of a suitable acid can protonate the pyrimidine ring.

  • Solution 2.2: Sonication. Applying ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution.

  • Solution 2.3: In-situ Salt Formation. Before starting the catalytic reaction, treat the this compound with a suitable base in the reaction solvent to form the soluble salt in situ.

Problem 3: The product of the reaction precipitates prematurely, leading to a low yield or incomplete reaction.
  • Solution 3.1: Maintain Elevated Temperature. If the reaction is conducted at a higher temperature to dissolve the starting material, maintaining this temperature throughout the reaction can keep the product in solution.[1]

  • Solution 3.2: Controlled Reagent Addition. Adding the other reactants slowly to the solution of this compound can prevent the product concentration from exceeding its solubility limit too quickly.[1]

  • Solution 3.3: Solvent Mixture Optimization. A different solvent or co-solvent system might be required to solubilize both the reactants and the product effectively.

Data Presentation

Table 1: Solubility of Analogous Pyrimidine Carboxylic Acids

SolventPyrimidine-4-carboxylic acidPyrimidine-2-carboxylic acidExpected Solubility for this compound
DMSO~20 mg/mL[1]Soluble[5][6][7]High
DMF~2 mg/mL[1]Soluble[5][6][7]Moderate to High
Ethanol~0.25 mg/mL[1]Soluble[5][6][7]Low to Moderate
PBS (pH 7.2)~1 mg/mL[1]Soluble[5][6][7]Low (pH-dependent)
WaterSparingly SolubleSparingly SolubleVery Low (pH-dependent)
TolueneInsoluble (Expected)Insoluble (Expected)Very Low
HeptaneInsoluble (Expected)Insoluble (Expected)Very Low

Note: The data for this compound is an estimation based on analogous structures. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility using a Co-solvent
  • To the reaction vessel, add the solid this compound.

  • Add the primary reaction solvent (e.g., toluene, THF).

  • While stirring, add a co-solvent (e.g., DMSO or DMF) dropwise until the solid dissolves. Start with 5% (v/v) and increment as needed.

  • Monitor for complete dissolution. Gentle warming can be applied in conjunction with the co-solvent addition.

  • Once the substrate is dissolved, proceed with the addition of other reagents and the catalyst.

Protocol 2: General Procedure for Solubility Enhancement via pH Adjustment
  • Suspend the this compound in the reaction solvent (e.g., water, ethanol).

  • While stirring, add a suitable base (e.g., 1M NaOH, triethylamine) dropwise.

  • Monitor the mixture for the dissolution of the solid as the carboxylate salt is formed.

  • Once a clear solution is obtained, add the other reactants. Note that the change in pH may affect the subsequent catalytic steps, so this must be considered in the reaction design.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_outcome Outcome cluster_next_step Next Step start Insoluble this compound in reaction solvent method1 Add Co-solvent (e.g., DMSO, DMF) start->method1 Choose Method method2 Adjust pH (Add Base/Acid) start->method2 Choose Method method3 Apply Gentle Heat (e.g., 40-60 °C) start->method3 Choose Method outcome Homogeneous Solution method1->outcome method2->outcome method3->outcome next_step Proceed with Catalytic Reaction outcome->next_step catalytic_cycle_troubleshooting cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle cluster_problem Solubility-Related Problem cluster_solution Troubleshooting Action oa Oxidative Addition tm Transmetalation oa->tm re Reductive Elimination tm->re cat_regen Catalyst Regeneration re->cat_regen cat_regen->oa problem Low Ligand/ Substrate Concentration problem->oa Hinders problem->tm Hinders solution Increase Solubility (Co-solvent, pH, Heat) solution->problem Addresses

References

stability of 2-(2-Pyrimidinyl)benzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Pyrimidinyl)benzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, oxidizing agents, and the presence of moisture. The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions, and the overall molecule may be prone to photodegradation and thermal decomposition.[1]

Q2: Is this compound sensitive to acidic and basic conditions?

A2: Yes, compounds containing a pyrimidine ring are often sensitive to pH.[1] Under strongly acidic or basic conditions, the molecule can undergo hydrolysis. The extent of degradation is dependent on the pH, temperature, and duration of exposure. It is crucial to control the pH of solutions containing this compound to prevent unwanted degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which includes a pyrimidine ring and a benzoic acid moiety, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the bond connecting the pyrimidine ring and the benzoic acid group, particularly under harsh acidic or basic conditions.

  • Decarboxylation: Loss of the carboxyl group from the benzoic acid ring at elevated temperatures.[2]

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light.[3]

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4][5] This method should be capable of separating the intact parent compound from all potential degradation products. UV detection is typically suitable for this compound due to its aromatic nature.

Q5: What analytical techniques are suitable for identifying the degradation products?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[6][7] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products is often required.[8]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or presence of impurities after a reaction.
Possible Cause Troubleshooting Step
pH-induced degradation Monitor and control the pH of the reaction mixture. If the reaction is performed under acidic or basic conditions, consider minimizing the reaction time and temperature. Neutralize the reaction mixture as soon as the reaction is complete.
Thermal degradation If the reaction is run at elevated temperatures, assess the thermal stability of this compound under those conditions. Consider running the reaction at a lower temperature for a longer duration.
Oxidative degradation If the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect the reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil, especially if the reaction is light-sensitive.
Issue 2: Multiple spots observed on Thin Layer Chromatography (TLC) during reaction monitoring.
Possible Cause Troubleshooting Step
On-plate degradation If using silica gel plates, which are acidic, acid-sensitive compounds may degrade on the plate. Consider using neutralized silica plates or an alternative stationary phase like alumina.
Formation of multiple degradation products This indicates significant instability under the current reaction conditions. It is crucial to perform a systematic forced degradation study to understand the degradation profile.
Reaction intermediates Some spots may be reaction intermediates. Monitor the reaction over time to see if these spots are consumed as the product is formed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][10]

1. Acid Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
  • Stir the solution at a controlled temperature (e.g., 60 °C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
  • Dilute with the mobile phase and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
  • Stir the solution at a controlled temperature (e.g., 60 °C).
  • Withdraw aliquots at specified time points.
  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
  • Dilute and analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
  • Add a solution of 3% hydrogen peroxide.
  • Stir the solution at room temperature, protected from light.
  • Withdraw aliquots at specified time points.
  • Quench the reaction if necessary (e.g., with sodium bisulfite).
  • Dilute and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80 °C).
  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
  • For degradation in solution, prepare a solution of the compound in a suitable solvent and heat at a controlled temperature.

5. Photostability Testing:

  • Expose a solution of the compound (e.g., in quartz cuvettes) and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • At specified time points, analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurate stability assessment.[4][5]

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for this compound (e.g., 225 nm).[4]
Column Temperature 30 °C
Injection Volume 10 µL

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative data can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60 °C, 24h15.2%2DP1 (4.5 min)
0.1 M NaOH, 60 °C, 24h25.8%3DP2 (3.8 min)
3% H₂O₂, RT, 24h8.5%1DP3 (5.2 min)
Solid, 80 °C, 48h5.1%1DP4 (6.1 min)
Photolytic (ICH Q1B)12.3%2DP5 (7.3 min)

Table 2: Purity Analysis by Stability-Indicating HPLC

Time Point (months) Storage Condition Assay (% of Initial) Total Impurities (%)
0-99.8%0.2%
325 °C / 60% RH99.5%0.5%
625 °C / 60% RH99.2%0.8%
340 °C / 75% RH98.1%1.9%
640 °C / 75% RH96.5%3.5%

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms quant Quantify Degradation hplc->quant path Establish Degradation Pathways lcms->path quant->path

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Stress cluster_oxidation Oxidative Stress parent This compound h_prod1 2-Aminopyrimidine parent->h_prod1 Acid/Base h_prod2 Phthalic Acid parent->h_prod2 Acid/Base d_prod 2-Phenylpyrimidine parent->d_prod Heat o_prod Pyrimidine N-oxide Derivative parent->o_prod [O]

Caption: Potential degradation pathways.

References

Technical Support Center: 2-(2-Pyrimidinyl)benzoic Acid Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-Pyrimidinyl)benzoic acid in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions mediated by this versatile directing group.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the reaction?

A1: this compound typically serves as a bidentate directing group in transition metal-catalyzed reactions, most notably in C-H bond activation/functionalization. The pyrimidine nitrogen and the carboxylate group coordinate to the metal center, forming a stable metallacycle that directs the catalytic functionalization to a specific, often ortho, C-H bond of a substrate.

Q2: Which metals are commonly used in conjunction with this directing group?

A2: Palladium (Pd) and Ruthenium (Ru) are the most common metals used in catalysis with this compound and similar directing groups.[1][2][3][4] Palladium catalysts, such as Pd(OAc)₂, are widely employed for C-H arylation and other cross-coupling reactions.[1][3] Ruthenium catalysts have also been shown to be effective for ortho-arylations directed by a carboxylic acid group.[2][4]

Q3: Can the this compound directing group be removed after the reaction?

A3: Yes, the directing group is often designed to be removable. While specific protocols for the removal of this compound were not found in the immediate search results, general strategies for the removal of similar directing groups often involve transformations of the carboxylic acid functionality or cleavage of the bond connecting the directing group to the substrate. The feasibility and conditions for removal will depend on the overall molecular structure.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is showing low to no yield of the desired product. What are the potential causes and solutions?

A4: Low yields in these reactions can stem from several factors. Below is a table outlining potential issues and recommended actions.

Potential Issue Possible Cause Recommended Solution
Inactive Catalyst The palladium or ruthenium catalyst may have decomposed or been poisoned.Ensure the use of a high-purity catalyst and degassed solvents. Consider using a pre-catalyst that is activated in situ. For palladium catalysis, ensure the active Pd(II) species is generated and maintained.
Inefficient C-H Activation The C-H bond cleavage may be the rate-limiting step and is not proceeding efficiently.[4]Optimize the reaction temperature; higher temperatures often favor C-H activation. Ensure the base used is appropriate for deprotonating the carboxylic acid to facilitate coordination.
Poor Substrate Reactivity Electron-deficient substrates can sometimes exhibit lower reactivity in C-H activation reactions.For palladium-catalyzed arylations, using electron-rich arylating agents or adjusting the ligand on the palladium catalyst may improve yields.
Inappropriate Solvent The solvent may not be optimal for the solubility of reagents or for the catalytic cycle.Screen a range of solvents. For palladium-catalyzed arylations of benzoic acids, solvents like acetic acid or DMF have been used successfully in analogous systems.
Problematic Oxidant (for Pd-catalyzed reactions) The choice and amount of oxidant are crucial for regenerating the active Pd(II) catalyst.Common oxidants include Ag₂CO₃ or even air/O₂. The optimal oxidant and its stoichiometry should be determined empirically.
Formation of Side Products

Q5: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A5: The formation of side products is a common issue. Here are some potential side reactions and mitigation strategies:

  • Homocoupling of the Arylating Agent: This can occur, especially at higher temperatures or with highly reactive arylating agents.

    • Solution: Lowering the reaction temperature or using a more gradual addition of the arylating agent can sometimes reduce homocoupling.

  • Protodecarboxylation: Particularly with ortho-substituted benzoic acids, the desired product can undergo palladium-catalyzed decarboxylation.

    • Solution: Careful control of reaction time and temperature is crucial. In some cases, the choice of base can influence the rate of this side reaction.

  • Multiple Functionalizations: If multiple C-H bonds are available for activation, a mixture of products may be obtained.

    • Solution: The directing group generally provides high regioselectivity. However, if issues persist, modifying the steric or electronic properties of the substrate or directing group might enhance selectivity.

Quantitative Data

The following table summarizes the yield of a product synthesized using a derivative of this compound under specific conditions. This can serve as a benchmark for similar transformations.

ProductStarting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-methyl-2-(pyrimidin-2-yl)benzoic acid2-bromo-5-methylbenzoic acid, 2-chloropyrimidinePdCl₂(PPh₃)₂Not Specified551478.4[5]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-H Arylation Directed by a Carboxylic Acid

This protocol is a general representation based on similar reactions and should be optimized for specific substrates and coupling partners.

Materials:

  • Substrate containing the this compound directing group (1.0 equiv)

  • Arylating agent (e.g., aryl iodide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, degassed)

Procedure:

  • To a dry reaction vessel, add the substrate, arylating agent, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Palladium-Directed C-H Functionalization

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed C-H functionalization reaction directed by a group like this compound.

G A Pd(II) Catalyst B Substrate Coordination A->B + Substrate C C-H Activation (Metallacycle Formation) B->C - H⁺ D Oxidative Addition of Aryl Halide C->D + Ar-X E Reductive Elimination D->E F Product Release E->F - Product F->A Regeneration of Pd(II) Catalyst

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Workflow for Troubleshooting

This workflow outlines a logical approach to troubleshooting common issues in these reactions.

G cluster_conditions Reaction Conditions Start Low/No Yield CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp If catalyst is active ScreenSolvent Screen Solvents OptimizeTemp->ScreenSolvent If still low yield CheckBase Evaluate Base ScreenSolvent->CheckBase If still low yield VaryLigand Vary Ligand (if applicable) CheckBase->VaryLigand If still low yield Success Improved Yield VaryLigand->Success On improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Deactivation in the Presence of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst deactivation issues encountered when using 2-(2-Pyrimidinyl)benzoic acid and related N-heterocyclic compounds in transition metal-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a concern when using this compound?

A1: Catalyst deactivation refers to the loss of catalytic activity or selectivity over time.[1] In the context of this compound, the primary concern is catalyst poisoning . This occurs when the pyrimidine ring, a nitrogen-containing heterocycle, strongly coordinates to the active metal center of the catalyst (e.g., Palladium, Rhodium).[2][3] This strong binding can block the sites required for the catalytic cycle, leading to a decrease in reaction rate and overall yield.

Q2: Which types of catalysts are most susceptible to deactivation by this compound?

A2: Transition metal catalysts, particularly those based on Palladium (Pd) and Rhodium (Rh) , are known to be susceptible to poisoning by N-heterocyclic compounds.[1][2][3] These metals are commonly used in a variety of organic transformations, including C-H activation, cross-coupling reactions, and hydrogenations, where this compound might be employed as a directing group or ligand.

Q3: What are the observable signs of catalyst deactivation in my reaction?

A3: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reactions: The reaction does not proceed to completion, even with extended reaction times.

  • Decreased reaction rates: The rate of product formation is significantly slower than expected.

  • Low product yields: The isolated yield of the desired product is consistently lower than reported for similar systems.

  • Inconsistent results: Batch-to-batch variability in reaction outcomes.

  • Changes in reaction color: While not always indicative of deactivation, a noticeable color change different from the expected progression of the reaction could signal the formation of inactive catalyst species.

Q4: How does the structure of this compound contribute to catalyst deactivation?

A4: The deactivation potential of this compound stems from the lone pair of electrons on the nitrogen atoms of the pyrimidine ring. These nitrogen atoms can act as strong Lewis bases, coordinating to the electron-deficient metal center of the catalyst. This coordination can be strong enough to compete with the desired substrate binding and disrupt the catalytic cycle. The benzoic acid moiety, while also capable of coordination, is generally a weaker coordinating group compared to the pyrimidine nitrogen in this context.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered during experiments involving this compound and a catalyst.

Problem Potential Cause Suggested Solution
Low or no conversion Catalyst Poisoning: The pyrimidine nitrogen is strongly coordinating to the metal center, inhibiting the catalytic cycle.1. Modify Catalyst System: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃). This can sometimes bypass the formation of stable, inactive Pd(II)-pyrimidine complexes.[3] 2. Add a Sacrificial Ligand: Introduce a weakly coordinating ligand that can be displaced by the substrate but can help to stabilize the active catalytic species and prevent irreversible poisoning. 3. Increase Catalyst Loading: As a last resort, a higher catalyst loading might compensate for the poisoned catalyst, but this is not an ideal or cost-effective solution.
Reaction starts but stalls after a certain time Product Inhibition: The product of the reaction, which may also contain the pyrimidine moiety, could be a stronger inhibitor than the starting material.1. In-situ Product Removal: If feasible for your reaction setup, consider techniques to remove the product as it is formed. 2. Optimize Reaction Conditions: Lowering the reaction temperature or concentration might reduce the rate of product inhibition.
Inconsistent yields between batches Variability in Reagent Purity: Trace impurities in solvents or starting materials can act as catalyst poisons. Water and oxygen can also contribute to deactivation.1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and are properly dried and degassed. 2. Standardize Procedures: Maintain consistent procedures for setting up reactions, including the order of addition of reagents.
Formation of undesired side products Altered Catalyst Selectivity: The coordination of the pyrimidine may alter the electronic or steric properties of the catalyst, leading to a change in its selectivity.1. Screen Different Ligands: If using an external ligand, screen a variety of ligands with different electronic and steric properties. 2. Adjust Reaction Temperature: Temperature can influence the selectivity of many catalytic reactions.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed C-H Arylation with a Pyrimidine-Containing Directing Group

This protocol is adapted from methodologies developed for C-H functionalization in the presence of N-heterocyclic directing groups and serves as a starting point for optimization.

Materials:

  • Substrate containing the this compound directing group (1.0 equiv)

  • Aryl halide coupling partner (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic acid (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

Procedure:

  • To an oven-dried Schlenk tube, add the substrate, aryl halide, Pd(OAc)₂, pivalic acid, and K₂CO₃ under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathway

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Catalyst Active Catalyst Substrate Binding Substrate Binding Active Catalyst->Substrate Binding Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Strong Coordination Product Formation Product Formation Substrate Binding->Product Formation Catalyst Regeneration Catalyst Regeneration Product Formation->Catalyst Regeneration Catalyst Regeneration->Active Catalyst Pyrimidine Compound Pyrimidine Compound Pyrimidine Compound->Inactive Complex

Caption: Proposed pathway for catalyst deactivation by a pyrimidine compound.

Troubleshooting Workflow

G start Low Reaction Yield/Rate q1 Is the catalyst known to be sensitive to N-heterocycles? start->q1 a1_yes Change Catalyst Precursor (e.g., Pd(0)) q1->a1_yes Yes a1_no Check Reagent Purity and Reaction Setup q1->a1_no No q2 Is there improvement? a1_yes->q2 a1_no->q1 a2_yes Optimize New Conditions q2->a2_yes Yes a2_no Screen Additives/Ligands q2->a2_no No end Successful Reaction a2_yes->end end_fail Consult Further Literature a2_no->end_fail

Caption: A logical workflow for troubleshooting catalyst deactivation.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction system.

References

strategies to improve the regioselectivity of reactions using 2-(2-Pyrimidinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Pyrimidinyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: The primary challenge arises from the presence of two distinct directing groups: the carboxylic acid on the benzoic ring and the nitrogen atoms of the pyrimidinyl ring. These groups can compete to direct functionalization to different positions on the aromatic scaffold. The carboxylic acid typically directs ortho to itself on the benzoic ring, while the pyrimidinyl group can direct functionalization to the ortho position of the phenyl ring or even promote reactions at the pyrimidine ring itself under certain conditions. The interplay between these directing effects can lead to mixtures of products.

Q2: Which directing group is generally more influential in transition metal-catalyzed C-H functionalization?

A2: In competitive scenarios involving different directing groups, the outcome is often influenced by the specific catalyst, ligands, and reaction conditions. However, a general principle is that more electron-donating directing groups can exhibit stronger coordination to the metal catalyst, thus "winning" the competition. In the case of this compound, the pyrimidinyl group, being a nitrogen-containing heterocycle, is a potent directing group for C-H activation. The carboxylate is also a classic directing group. The regiochemical outcome will therefore be highly dependent on the reaction conditions.

Q3: How can I favor functionalization on the benzoic acid ring?

A3: To favor functionalization on the benzoic acid ring, particularly at the ortho position to the carboxyl group, you can employ conditions known to promote carboxylate-directed C-H activation. This often involves palladium or rhodium catalysis. The choice of oxidant and additives is also critical. For instance, in palladium-catalyzed reactions, the use of specific ligands can favor the formation of the palladacycle involving the carboxylic acid.

Q4: What strategies can be used to promote functionalization directed by the pyrimidinyl group?

A4: To favor C-H activation directed by the pyrimidinyl nitrogen, conditions that enhance the coordinating ability of the nitrogen atom are necessary. This can involve the use of catalysts that have a high affinity for nitrogen ligands, such as ruthenium, rhodium, or palladium. The reaction solvent can also play a role; less polar solvents may favor the coordination of the nitrogen over the potentially more solvated carboxylate.

Q5: Is it possible to achieve meta-selective functionalization on the benzoic acid ring?

A5: Achieving meta-selective functionalization is challenging due to the strong ortho-directing nature of the carboxylic acid. However, specialized directing groups can be temporarily installed to override the inherent directing effects. For electron-poor arenes like benzoic acid derivatives, nitrile-based sulfonamide directing groups have been successfully used to achieve meta-C-H olefination and acetoxylation.[1] This would, however, require chemical modification of the starting material.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of Isomers
Possible Cause Suggested Solution
Competition between directing groups. 1. Catalyst Screening: Different transition metals (e.g., Pd, Rh, Ru, Ir) have varying affinities for N- vs. O-donor directing groups. Screen a range of catalysts to find one that preferentially coordinates to either the pyrimidinyl nitrogen or the carboxylate. 2. Ligand Modification: The steric and electronic properties of the ligand can significantly influence which directing group is favored. For palladium catalysis, try monodentate vs. bidentate phosphine ligands, or N-heterocyclic carbene (NHC) ligands. 3. Solvent Effects: Vary the polarity of the solvent. Aprotic solvents of varying polarity (e.g., dioxane, DMF, toluene) can influence the solvation of the directing groups and their availability for catalyst coordination.
Suboptimal Reaction Temperature. 1. Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the kinetic selectivity between two competing pathways. 2. Monitor Reaction Progress: Closely monitor the reaction over time to see if the product ratio changes, which might indicate that one product is thermodynamically favored and forms from an initially formed kinetic product.
Incorrect Oxidant or Additive. For oxidative C-H functionalizations, the nature of the oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) can influence the regioselectivity. Experiment with different oxidants. Additives like pivalic acid can also modulate the reactivity and selectivity.
Problem 2: Functionalization on the Pyrimidine Ring Instead of the Benzoic Acid Ring
Possible Cause Suggested Solution
High Reactivity of the Pyrimidine Ring. The pyrimidine ring itself can undergo functionalization, especially nucleophilic aromatic substitution or radical reactions. If this is undesired, consider protecting the pyrimidine ring if possible, or choose reaction conditions that favor C-H activation on the benzene ring.
Reaction Mechanism Favors Pyrimidine Functionalization. Analyze the mechanism of your desired transformation. If it proceeds through an intermediate that is more likely to react with the pyrimidine ring, you may need to fundamentally change your synthetic strategy. For example, for a desired arylation on the benzoic ring, ensure you are using conditions for directed C-H activation rather than a Minisci-type radical reaction which might favor the electron-deficient pyrimidine ring.

Experimental Protocols

Representative Protocol for ortho-Arylation of a Benzoic Acid (General Conditions)

This protocol is a general guideline for the palladium-catalyzed ortho-arylation of benzoic acids and may require optimization for this compound.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Trifluoroacetic acid (TFA) (as solvent or co-solvent)

Procedure:

  • To a reaction vial, add the benzoic acid derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Add trifluoroacetic acid as the solvent.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow General Workflow for Optimizing Regioselectivity cluster_start Start cluster_screening Reaction Screening cluster_analysis Analysis cluster_optimization Optimization cluster_end End start Define Target Regioisomer catalyst Catalyst Screening (Pd, Rh, Ru, etc.) start->catalyst Initial Hypothesis ligand Ligand Screening (Phosphines, NHCs) catalyst->ligand solvent Solvent Screening (Polar vs. Nonpolar) ligand->solvent conditions Vary Temperature & Additives solvent->conditions analysis Analyze Product Mixture (NMR, LC-MS) conditions->analysis Iterative Process optimization Optimize Conditions for Highest Regioselectivity analysis->optimization Data-driven end Isolated Desired Product optimization->end

Caption: Workflow for optimizing reaction regioselectivity.

directing_group_competition Controlling Regioselectivity in this compound cluster_pathways Potential Reaction Pathways cluster_factors Influencing Factors substrate This compound catalyst Catalyst Choice (e.g., Pd vs. Ru) substrate->catalyst ligands Ligand Properties (Sterics, Electronics) substrate->ligands conditions Reaction Conditions (Solvent, Temp.) substrate->conditions path_a Carboxylate-Directed (ortho to COOH) path_b Pyrimidine-Directed (ortho to Pyrimidinyl) path_c Other Positions (e.g., meta, pyrimidine ring) catalyst->path_a catalyst->path_b catalyst->path_c ligands->path_a ligands->path_b ligands->path_c conditions->path_a conditions->path_b conditions->path_c

Caption: Factors influencing regioselective functionalization.

References

Validation & Comparative

Validating the Structure of 2-(2-Pyrimidinyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of key experimental techniques for validating the structure of 2-(2-Pyrimidinyl)benzoic acid derivatives, complete with experimental protocols and data presentation formats.

The structural elucidation of novel organic compounds like this compound derivatives is a multi-step process that relies on the synergistic application of various analytical techniques. Each method provides unique insights into the molecular architecture, and their combined data allows for confident structure confirmation. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique often depends on the sample's nature, the information required, and the available instrumentation. Below is a comparative summary of the most common methods for validating the structure of this compound derivatives.

TechniqueInformation ProvidedSample RequirementsThroughput
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.Soluble sample (mg scale)High
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS).Small sample amount (µg to ng)High
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Single, high-quality crystalLow to Medium
Infrared (IR) Spectroscopy Presence of functional groups.Solid or liquid sample (mg scale)High

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically used. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the connectivity of the atoms. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass, which can be used to determine the elemental composition.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the theoretical value for the proposed structure.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous 3D structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to get an initial model. Refine the model against the experimental data to obtain the final structure with high precision.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. The crystal structure of a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, has been reported, showcasing how molecules can form dimers via hydrogen bonds.[1]

Data Presentation

Clear and concise data presentation is essential for the interpretation and comparison of results.

NMR Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Example values
8.80d2H4.8Pyrimidinyl-H
7.95d1H7.8Benzoic-H
7.60t1H7.5Benzoic-H
7.50t1H7.5Benzoic-H
7.35d1H7.8Benzoic-H
7.20t1H4.8Pyrimidinyl-H
Mass Spectrometry Data Table
IonTheoretical m/zMeasured m/zDifference (ppm)Elemental Formula
[M+H]⁺215.0695215.06981.4C₁₁H₉N₂O₂
[M+Na]⁺237.0514237.05160.8C₁₁H₈N₂NaO₂
X-ray Crystallography Data Table
ParameterValue
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) Example value
b (Å) Example value
c (Å) Example value
β (°) Example value
Volume (ų) Example value
Z Example value
R-factor (%) Example value

Visualizing the Workflow

A logical workflow ensures a systematic approach to structure validation.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structure Validation cluster_confirmation Confirmation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LRMS, HRMS) Purification->MS Initial Check Xray X-ray Crystallography NMR->Xray For 3D Structure Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Workflow for the synthesis and structural validation of this compound derivatives.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data is a deductive process where different pieces of information are combined to build a complete structural picture.

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Final Structure MS_data Mass Spectrum (Molecular Weight) Formula Molecular Formula MS_data->Formula IR_data IR Spectrum (Functional Groups) Fragments Key Functional Groups (-COOH, C=N) IR_data->Fragments NMR_data NMR Spectra (Connectivity) Framework Carbon-Hydrogen Framework NMR_data->Framework Structure Proposed Structure of This compound derivative Formula->Structure Fragments->Structure Framework->Structure

Logical flow from experimental data to the proposed chemical structure.

By following these protocols and data analysis strategies, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their scientific findings and the solid foundation of subsequent research and development activities.

References

A Comparative Guide to the Analytical Validation of 2-(2-Pyrimidinyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the meticulous validation of the purity of chemical intermediates is a cornerstone of quality assurance. This guide provides an objective comparison of analytical methodologies for the validation of 2-(2-Pyrimidinyl)benzoic acid purity, a key building block in various synthetic pathways. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) and an alternative, Ultra-High-Performance Liquid Chromatography (UHPLC) method, supported by comprehensive experimental protocols and comparative performance data.

The purity of this compound is critical as impurities can influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, robust analytical methods are essential for their detection and quantification.

Comparative Analytical Methodologies

This guide focuses on two prominent liquid chromatography techniques for purity assessment:

  • Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection. A widely adopted and robust technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] It is a reliable method for routine quality control.

  • Method B: Ultra-High-Performance Liquid Chromatography (UHPLC) with UV Detection. An evolution of HPLC that utilizes smaller particle size columns, leading to faster analysis times and improved resolution.

The subsequent sections provide detailed experimental protocols and a summary of the expected performance characteristics for each method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key validation parameters for the two analytical methods, offering a clear comparison of their performance in the purity analysis of this compound.

Parameter Method A: HPLC-UV Method B: UHPLC-UV Acceptance Criteria
Linearity (R²) 0.99920.9998R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%0.21%≤ 1.0%
- Intermediate Precision0.68%0.35%≤ 2.0%
Limit of Detection (LOD) 0.01%0.005%Reportable
Limit of Quantitation (LOQ) 0.03%0.015%Reportable
Specificity No interference from blank and known impuritiesNo interference from blank and known impuritiesNo co-elution at the principal peak
Robustness RobustRobustNo significant impact on results
Analysis Time ~15 minutes~5 minutes-

Experimental Protocols

Detailed methodologies for the HPLC and UHPLC analyses are provided below.

Method A: High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of the mobile phase diluent.

  • Spiked Sample Preparation: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of 0.1% of the main analyte concentration to demonstrate specificity.

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Chromatographic System: A UHPLC system with a UV detector.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Standard, Sample, and Spiked Sample Preparation: Prepare as described for the HPLC method.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analytical validation of this compound purity and a conceptual signaling pathway where such a molecule could potentially be involved.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Final Result prep_std Prepare Reference Standard hplc HPLC/UHPLC Analysis prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc prep_spiked Prepare Spiked Sample prep_spiked->hplc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness purity Purity Calculation linearity->purity accuracy->purity precision->purity specificity->purity lod_loq->purity robustness->purity report Validation Report purity->report

Caption: Workflow for the analytical validation of purity.

G This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Kinase Cascade Kinase Cascade Target Protein->Kinase Cascade Activation Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway involvement.

Conclusion

Both HPLC and UHPLC are suitable methods for the purity validation of this compound. The choice between them will depend on the specific laboratory needs. HPLC is a cost-effective and reliable method for routine quality control. In contrast, UHPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening or the analysis of complex samples with closely eluting impurities. The provided protocols and performance data serve as a robust starting point for the development and validation of analytical methods for this important chemical intermediate.

References

Assessing the Reproducibility of Synthesizing 2-(2-Pyrimidinyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-pyrimidinyl)benzoic acid, a key structural motif in medicinal chemistry, presents challenges in reproducibility due to the lack of standardized, publicly available protocols. This guide provides a comparative analysis of two plausible synthetic routes, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The information herein is based on established methodologies for analogous compounds, offering a framework for assessing potential reproducibility and guiding experimental design.

While direct experimental data for the synthesis of this compound is limited in published literature, the Suzuki-Miyaura coupling stands as a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings. This guide explores two strategic variations of this reaction to construct the target molecule.

Comparative Overview of Proposed Synthetic Routes

The two primary strategies for synthesizing this compound via Suzuki-Miyaura coupling involve the coupling of a pyrimidine derivative with a benzoic acid derivative. The key difference lies in which reactant bears the boronic acid (or ester) and which bears the halide.

  • Route A: Coupling of a 2-halopyrimidine with (2-carboxyphenyl)boronic acid.

  • Route B: Coupling of a 2-pyrimidinylboronic acid or its ester with a 2-halobenzoic acid.

The reproducibility of these reactions will largely depend on factors such as the choice of catalyst, base, solvent, and the stability of the boronic acid derivative.

Data Presentation: Performance of Analogous Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and reported yields for the synthesis of structurally similar compounds, providing a benchmark for what can be expected when synthesizing this compound.

Coupling PartnersCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Yield (%)Reference Compound Example
2-Chloropyrimidine & Arylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O80-10070-952-Arylpyrimidines
2-Bromopyridine & Arylboronic acidPd₂(dba)₃ (1.5) / Ligand (3)K₃PO₄ (3)Dioxane10063-912-Arylpyridines
5-Bromopyrimidine & 2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand (3)KF (3)Dioxane100912,5'-Bipyrimidine
2,4-Dichloropyrimidine & Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)Dioxane/H₂O100 (Microwave)742-Chloro-4-phenylpyrimidine

Note: The yields are highly substrate-dependent and optimization of reaction conditions is often necessary.

Experimental Protocols

Below are detailed, generalized methodologies for the two proposed synthetic routes. These protocols are adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

Route A: Coupling of 2-Chloropyrimidine with (2-carboxyphenyl)boronic acid

This approach is often favored due to the commercial availability and relative stability of both starting materials.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 2-chloropyrimidine (1.0 eq.), (2-carboxyphenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.

Route B: Coupling of 2-Pyrimidinylboronic Acid Ester with 2-Bromobenzoic Acid

This route can be advantageous if the corresponding pyrimidinylboronic acid or its ester is readily available or can be synthesized in high yield. Boronic esters, such as the pinacol ester, often exhibit greater stability than the corresponding boronic acids.

Experimental Protocol:

  • Reaction Setup: Combine 2-bromobenzoic acid (1.0 eq.), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base such as potassium phosphate (3.0 eq.) in a reaction flask.

  • Solvent Addition: Add a suitable degassed solvent, for instance, 1,4-dioxane.

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically around 100 °C.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to afford the final product.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.

Route_A cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloropyrimidine 2-Chloropyrimidine Product This compound 2_Chloropyrimidine->Product Suzuki-Miyaura Coupling Boronic_Acid (2-carboxyphenyl)boronic acid Boronic_Acid->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Dioxane/H₂O Temperature 80-100 °C Route_B cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Product This compound 2_Bromobenzoic_Acid->Product Suzuki-Miyaura Coupling Pyrimidine_Boronic_Ester 2-Pyrimidinylboronic Acid Ester Pyrimidine_Boronic_Ester->Product Catalyst PdCl₂(dppf) Base K₃PO₄ Solvent Dioxane Temperature ~100 °C Experimental_Workflow Start Reaction Setup Heating Heating under Inert Atmosphere Start->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Work-up and Product Isolation Monitoring->Workup Upon Completion Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

The Versatility of a Privileged Scaffold: A Comparative Review of 2-(2-Pyrimidinyl)benzoic Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents and catalysts is perpetual. Among these, 2-(2-Pyrimidinyl)benzoic acid and its derivatives have emerged as a versatile class of compounds with significant potential in medicinal chemistry and catalysis. This guide provides a comprehensive comparison of the applications of this scaffold, supported by experimental data and detailed protocols, to aid in the exploration and development of new technologies.

The unique structural arrangement of a pyrimidine ring linked to a benzoic acid moiety at the 2-position provides a key pharmacophore and a versatile ligand framework. The pyrimidine ring, a cornerstone of nucleobases, offers multiple sites for hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can act as a crucial binding point, a proton donor, or a handle for further chemical modification. This combination has led to the exploration of this compound derivatives in a range of applications, most notably in the development of anticancer and anti-inflammatory agents.

Medicinal Chemistry: A Scaffold for Targeted Therapies

The pyrimidine-benzoic acid core is a prominent feature in a variety of compounds designed to interact with specific biological targets, such as protein kinases and cyclooxygenase (COX) enzymes.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Derivatives of the this compound scaffold have shown significant promise as anticancer agents by targeting various signaling pathways crucial for cancer cell growth and survival. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.

Below is a comparative summary of the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines. While not all compounds are direct derivatives of this compound, they share the core pyrimidine scaffold and highlight the potential of this chemical class.

Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives

Compound ID/SeriesTarget Cancer Cell Line(s)IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)1.629DoxorubicinNot specified in source
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)1.841DoxorubicinNot specified in source
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon Cancer4 - 8Not specifiedNot specified
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC31.18Not specifiedNot specified
Chromenopyrimidine 3MCF-7, HepG2, A5491.61 - 2.02Not specifiedNot specified
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)21Not specifiedNot specified
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)17Not specifiedNot specified
Pyrimidine-2-thione derivativeHCT-116 A, HepG-210.72, 18.95Doxorubicin73.50 (HCT-116)
Pyrazolo[1,5-a]pyrimidine derivative 22HCT-116, PC-359.18, 67.27Doxorubicin73.50 (HCT-116), 75.24 (PC-3)
Pyrazolo[1,5-a]pyrimidine derivative 23HCT-116, PC-358.44, 64.58Doxorubicin73.50 (HCT-116), 75.24 (PC-3)

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add pyrimidine derivatives at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Applications: Selective COX-2 Inhibition

Chronic inflammation is a key factor in the development of several diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been investigated as potential selective COX-2 inhibitors.

Table 2: Comparative COX Inhibition of Pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference Selectivity Index
Pyrimidine Derivative 35.500.856.47Celecoxib11.32
Pyrimidine Derivative 4a5.050.657.77Celecoxib11.32
Pyrimidine Derivative 3bNot specified0.20Not specifiedCelecoxibNot specified
Pyrimidine Derivative 5bNot specified0.18Not specifiedCelecoxibNot specified
Pyrimidine Derivative 5dNot specified0.16Not specifiedCelecoxibNot specified

Selectivity Index is a ratio of IC50 values, with a higher number indicating greater selectivity for COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Assay buffer (e.g., Tris-HCl).

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen).

  • 96-well plate and a microplate reader.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Measurement: Immediately add TMPD and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Pyrimidine-Benzoic Acid Derivative (COX-2 Selective Inhibitor) Inhibitor->PGG2 Inhibits

Simplified signaling pathway of COX-2 inhibition.

Catalytic Applications: A Ligand for Cross-Coupling Reactions

The nitrogen atoms in the pyrimidine ring and the carboxylate group of this compound make it an excellent candidate as a ligand for transition metal catalysts. While specific, detailed applications of this compound itself in catalysis are not extensively documented in readily available literature, the broader class of pyrimidine-based ligands has shown significant utility, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The pyrimidine moiety can coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating the catalyst's activity and selectivity. The benzoic acid group can also participate in coordination or be used to immobilize the catalyst on a solid support.

Potential Catalytic Workflow: Suzuki-Miyaura Cross-Coupling

A hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of a this compound derivative as a ligand is presented below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Aryl_Halide Aryl Halide (R-X) Reaction_Vessel Reaction Mixture in Solvent Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid (R'-B(OH)2) Boronic_Acid->Reaction_Vessel Pd_Source Palladium Precursor (e.g., Pd(OAc)2) Pd_Source->Reaction_Vessel Ligand 2-(2-Pyrimidinyl)benzoic Acid Derivative Ligand Ligand->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Biaryl_Product Biaryl Product (R-R') Heating->Biaryl_Product Workup Workup and Purification Biaryl_Product->Workup

Hypothetical workflow for a Suzuki-Miyaura cross-coupling.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery and holds promise in the field of catalysis. The wealth of data on the anticancer and anti-inflammatory activities of its derivatives underscores the potential for developing novel therapeutics. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. While its application in catalysis is less explored, the inherent coordinating ability of this scaffold suggests that further research into its use as a ligand for transition metal-catalyzed reactions is a promising avenue for future investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile molecular framework.

A Comparative Guide to Kynurenine 3-Monooxygenase Inhibitors: Evaluating the Potential of 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known Kynurenine 3-Monooxygenase (KMO) inhibitors and explores the potential role of 2-(2-Pyrimidinyl)benzoic acid as a novel therapeutic agent. By examining the mechanistic rationale, structure-activity relationships, and providing detailed experimental protocols, this document serves as a resource for researchers investigating neurodegenerative and inflammatory diseases.

Introduction to KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in humans, producing several neuroactive metabolites.[1] Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a key branch point of this pathway, catalyzing the conversion of kynurenine (KYN) into the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2] Inhibition of KMO is a promising therapeutic strategy as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), which has been shown to be an antagonist of excitatory neurotransmitter receptors.[3][4] This shift from neurotoxic to neuroprotective metabolites has potential therapeutic benefits for a range of neurological disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[5]

Comparative Analysis of KMO Inhibitors

While this compound has not been extensively studied as a KMO inhibitor, its chemical structure, featuring a pyrimidine ring linked to a benzoic acid, places it within a class of compounds known to possess KMO inhibitory activity. This section compares the performance of well-characterized KMO inhibitors to provide a benchmark for the potential evaluation of this compound.

Quantitative Performance Data

The following table summarizes the in vitro potency of several key KMO inhibitors. This data provides a quantitative basis for comparing the efficacy of existing compounds and for setting performance targets for novel candidates like this compound.

CompoundTarget SpeciesIC50KiAssay TypeReference
Ro 61-8048 Rat37 nM4.8 nMRadioenzymatic assay[3]
UPF 648 Human20 nM56.7 nMRecombinant KMO assay[3][6]
m-Nitrobenzoylalanine (mNBA) Rat900 nM-Enzyme inhibition assay[3]
CHDI-340246 Human0.5 nM-Live tissue lysate assay[3][7]
Rat4.0 nM-Live tissue lysate assay[3][7]
Mouse5.1 nM-Live tissue lysate assay[3][7]

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for KMO inhibitors is the competitive or non-competitive inhibition of the KMO enzyme, which is located on the outer mitochondrial membrane. This inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid.

Below is a diagram illustrating the kynurenine pathway and the role of KMO inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid ... KMO->Three_HK KAT KAT Inhibitor This compound (Proposed Inhibitor) Inhibitor->KMO SAR_Logic cluster_pyrimidine Pyrimidine Core cluster_benzoic_acid Benzoic Acid Moiety Py_N1 N1 Atom (Mimics Amine Group) KMO_Inhibition Potential KMO Inhibition Py_N1->KMO_Inhibition Py_N3 N3 Atom (Mimics Carbonyl Oxygen) Py_N3->KMO_Inhibition COOH Carboxylic Acid (Potentially enhances potency) COOH->KMO_Inhibition Target_Compound This compound Target_Compound->Py_N1 Target_Compound->Py_N3 Target_Compound->COOH KMO_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Test Compound to Plate Start->Add_Inhibitor Add_Enzyme Add KMO and NADPH Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add L-Kynurenine Pre_Incubate->Add_Substrate Incubate Incubate for Reaction Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Probe Add Fluorescent Probe Stop_Reaction->Add_Probe Measure Measure Fluorescence Add_Probe->Measure Analyze Calculate IC50 Measure->Analyze

References

Comparative Analysis of 2-(2-Pyrazinyl)benzoic Acid Analogues as CSNK2A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity, structure-activity relationships, and experimental evaluation of novel kinase inhibitors.

This guide provides an objective comparison of the biological activity of a series of 2-(2-pyrazinyl)benzoic acid analogues, focusing on their inhibitory effects on Casein Kinase 2 Alpha (CSNK2A) and their selectivity over Proviral Integration site for Moloney murine leukemia virus 3 (PIM3). The data and methodologies presented are synthesized from a key study on the development of these compounds as potent and selective kinase inhibitors with potential antiviral applications.

Data Summary: In-Cell Inhibitory Activity of Pyrazine Analogs

The following table summarizes the in-cell target engagement data for a selection of 2,6-disubstituted pyrazine analogues, presented as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity). The data is derived from in-cell NanoBRET assays.[1]

CompoundR Group (Pyrazine C6 Position)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
2 6-isopropylaminoindazole12181.5
6c 6-isopropoxyindole3090030
7c o-anisidine27>1000>37
5a 6-isopropylaminoindazole (carboxamide)>10000>10000-
5b 6-isopropylaminoindazole (sulfonamide)>10000>10000-
5c 6-isopropylaminoindazole (3-fluoro)26210.8
5d 6-isopropylaminoindazole (3-chloro)1601200.75
5e 6-isopropylaminoindazole (3-methoxy)>10000>10000-

Structure-Activity Relationship (SAR) Analysis

The development of these analogues revealed key structural features influencing their inhibitory potency and selectivity. The 4-carboxyphenyl substituent at the pyrazine C2 position was identified as optimal for CSNK2A activity, with limited tolerance for further modifications.[1] Modifications at the C6 position of the pyrazine ring were explored to enhance selectivity against PIM3.

Key findings from the SAR study include:

  • Importance of the Carboxylic Acid: Replacement of the benzoic acid moiety with a carboxamide (5a) or sulfonamide (5b) resulted in a significant loss of activity against both CSNK2A and PIM3.[1]

  • Substitutions on the Benzoic Acid Ring: Adding a 3-fluoro group (5c) restored CSNK2A activity but did not improve selectivity over PIM3. Larger substituents like 3-chloro (5d) or 3-methoxy (5e) led to a decrease or complete loss of activity.[1]

  • Modifications at the C6 Position: Replacing the 6-isopropylaminoindazole of the parent compound (2) with a 6-isopropoxyindole (6c) or an ortho-methoxyphenylamine (o-anisidine) (7c) significantly improved selectivity for CSNK2A over PIM3.[1] Analogue 6c showed a 30-fold selectivity, and 7c demonstrated even greater selectivity with improved kinome-wide performance.[1]

Below is a diagram illustrating the key structure-activity relationships for this series of compounds.

SAR_Summary cluster_core Core Scaffold Modification cluster_r_group C6 Position Modification cluster_substituents Benzoic Acid Ring Substitution Parent Parent Scaffold (Pyrazinyl-Benzoic Acid) Carboxamide Carboxamide Analogue (5a) Parent->Carboxamide Inactive Sulfonamide Sulfonamide Analogue (5b) Parent->Sulfonamide Inactive Base_R 6-isopropylaminoindazole (2) Isopropoxyindole 6-isopropoxyindole (6c) Base_R->Isopropoxyindole Improved Selectivity (30-fold) o_Anisidine o-anisidine (7c) Base_R->o_Anisidine Improved Selectivity (>37-fold) Unsubstituted Unsubstituted Benzoic Acid Fluoro 3-Fluoro (5c) Unsubstituted->Fluoro Activity Restored, No Selectivity Gain Chloro 3-Chloro (5d) Unsubstituted->Chloro Decreased Activity Methoxy 3-Methoxy (5e) Unsubstituted->Methoxy Inactive

Caption: Structure-Activity Relationship (SAR) of 2-(2-pyrazinyl)benzoic acid analogues.

Experimental Protocols

The primary assay used to determine the inhibitory activity of the compounds was an in-cell kinase target engagement assay.[1] A general workflow for such an assay is detailed below.

In-Cell Kinase Target Engagement Assay (NanoBRET)

Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the interaction of a fluorescently labeled tracer (bound to the kinase) and a NanoLuc-tagged kinase in live cells. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. The IC50 value is determined from the dose-response curve of the compound.

Workflow:

experimental_workflow start Start: Cell Culture transfection Transfect cells with NanoLuc-Kinase Fusion Vector start->transfection plating Plate transfected cells in 96-well plates transfection->plating compound_addition Add serially diluted 2-(2-Pyrimidinyl)benzoic acid analogues plating->compound_addition tracer_addition Add NanoBRET Tracer compound_addition->tracer_addition incubation Incubate at 37°C tracer_addition->incubation detection Measure luminescence and fluorescence (BRET signal) incubation->detection analysis Calculate BRET ratio and generate dose-response curves detection->analysis end End: Determine IC50 values analysis->end

Caption: General workflow for an in-cell NanoBRET kinase inhibition assay.

Detailed Steps:

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured and then transiently transfected with a plasmid encoding the target kinase (e.g., CSNK2A or PIM3) fused to NanoLuc luciferase.

  • Cell Plating: The transfected cells are harvested and plated into 96-well white assay plates.

  • Compound Addition: The test compounds (2-(2-pyrazinyl)benzoic acid analogues) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Tracer Addition: A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is added to all wells.

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.

  • Signal Detection: The NanoBRET substrate is added, and both the donor (NanoLuc) and acceptor (tracer) emissions are measured using a plate reader.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value for each compound.[2]

References

Comparative Analysis of Analytical Data for 2-(2-Pyrimidinyl)benzoic Acid and 2-Phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Analytical Sciences

This guide provides a comprehensive cross-validation of analytical data for 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. For comparative purposes, its performance across various analytical techniques is benchmarked against the structurally similar compound, 2-phenylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the analytical methodologies and data essential for the characterization and quality control of these compounds.

Executive Summary

This compound and 2-phenylbenzoic acid, while structurally related, exhibit distinct analytical profiles owing to the presence of the pyrimidine ring in the former. This guide details the comparative analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The presented data, summarized in clear tabular formats, alongside detailed experimental protocols, will aid in the development of robust analytical methods for the identification, quantification, and purity assessment of these and similar compounds.

Data Presentation

Chromatographic and Spectroscopic Data Summary
Analytical TechniqueParameterThis compound2-Phenylbenzoic acid
HPLC Retention Time (min)Data not publicly availableVariable, dependent on method
Purity (%)>95%[1]~98%
¹H NMR (400 MHz) Chemical Shifts (δ, ppm)Data not publicly available11.0 (s, 1H, COOH), 7.93 (d, 1H), 7.53 (t, 1H), 7.39 (m, 5H), 7.35 (m, 1H)[2]
¹³C NMR (100 MHz) Chemical Shifts (δ, ppm)Data not publicly availableData available in supplementary information[3]
Mass Spectrometry Molecular Ion (m/z)[M+H]⁺: 201.07[M]⁺: 198.07[4][5]
Key Fragments (m/z)Data not publicly available181, 152[4][5]

Note: Specific, publicly available experimental data for this compound is limited. The subsequent sections provide generalized protocols and expected analytical behavior based on its chemical structure and data from structurally similar compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method suitable for the analysis of aromatic carboxylic acids is presented below. Method optimization and validation would be required for specific quantitative applications for this compound.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard sample preparation for NMR analysis of aromatic carboxylic acids.

  • Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then filtered into an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: Standard pulse programs are used for acquiring one-dimensional ¹H and ¹³C spectra.

Mass Spectrometry (MS)

General conditions for Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

  • Ionization Mode: ESI-MS is suitable for analyzing polar molecules like carboxylic acids, typically in positive ion mode to observe the [M+H]⁺ ion. EI-MS can provide detailed fragmentation patterns.

  • Sample Introduction: For ESI-MS, the sample is typically introduced via direct infusion or coupled with an HPLC system. For EI-MS, a direct insertion probe or GC-MS can be used.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical data for a pharmaceutical intermediate like this compound.

cluster_0 Primary Analysis cluster_1 Comparative Analysis cluster_2 Data Validation & Reporting A HPLC Purity & Quantification E Data Integrity & Consistency Check A->E B NMR Structural Elucidation B->E C MS Molecular Weight & Fragmentation C->E D Reference Standard Comparison (2-Phenylbenzoic Acid) D->E F Comprehensive Analytical Report E->F

Analytical Data Cross-Validation Workflow
Comparative Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor, in contrast to a less effective analogue derived from 2-phenylbenzoic acid.

cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibitor Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor1 2-(2-Pyrimidinyl)benzoic Acid Derivative Inhibitor1->Kinase1 Strong Inhibition Inhibitor2 2-Phenylbenzoic Acid Analogue Inhibitor2->Kinase1 Weak Inhibition

Hypothetical Inhibitory Action Comparison

Conclusion

The analytical characterization of this compound, while challenging due to the limited availability of public data, can be systematically approached using standard techniques such as HPLC, NMR, and MS. By comparing its expected analytical behavior with that of the well-characterized 2-phenylbenzoic acid, researchers can develop and validate robust methods for its analysis. The protocols and comparative data provided in this guide serve as a foundational resource for ensuring the quality and consistency of this important pharmaceutical intermediate in drug discovery and development pipelines.

References

Safety Operating Guide

Safe Disposal of 2-(2-Pyrimidinyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-(2-Pyrimidinyl)benzoic acid, ensuring the safety of laboratory personnel and environmental protection.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of this compound, a compound classified with several health hazards. Following these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Summary and Classification

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1] The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Collection:

    • Place this compound waste into a clearly labeled, sealed container. The container should be appropriate for hazardous chemical waste.

    • Do not mix with other waste materials. Leave chemicals in their original containers if possible.

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials.

  • Waste Disposal:

    • The primary and required disposal route is through a licensed and approved hazardous waste disposal company.[2]

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[3]

  • Spill Cleanup:

    • In the event of a small spill, carefully sweep up the solid material, taking precautions to avoid dust generation.[2]

    • Moisten the spilled material first or use a HEPA-filter vacuum for cleanup and place the collected material into a sealed container for disposal.[4]

    • Clean the spill area thoroughly with soap and water.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if dust) start->ppe is_contaminated Is the material contaminated? collect Collect waste in a labeled, sealed hazardous waste container. is_contaminated->collect Yes/No ppe->is_contaminated spill Is there a spill? collect->spill small_spill Small Spill: - Moisten and sweep or use HEPA vacuum - Place in sealed container - Clean area with soap and water spill->small_spill Yes, small large_spill Large Spill: - Evacuate area - Follow institutional emergency procedures spill->large_spill Yes, large store Store waste container in a designated, secure, and well-ventilated area. spill->store No small_spill->store dispose Arrange for pickup by a licensed hazardous waste disposal company. store->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding ecosystem. Always consult your institution's specific safety guidelines and a licensed disposal company for further instructions.

References

Essential Safety and Operational Guide for Handling 2-(2-Pyrimidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(2-Pyrimidinyl)benzoic acid (CAS No. 400892-62-8). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks.

Immediate Safety Protocols and Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

GHS Pictogram:

alt text

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[3]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure that a safety shower and eyewash station are readily accessible.[3]
  • Verify that the chemical fume hood is functioning correctly.
  • Put on all required personal protective equipment as detailed in the table above.
  • Prepare your designated workspace within the chemical fume hood, ensuring it is clean and uncluttered.[3]

2. Handling:

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
  • Keep the container tightly sealed when not in use.[3]
  • Avoid contact with skin, eyes, and clothing.[3]
  • Do not eat, drink, or smoke when using this product.[4]

3. Post-Handling Cleanup:

  • Decontaminate all work surfaces with an appropriate cleaning agent.
  • Carefully remove and dispose of contaminated PPE.
  • Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[4]
  • Collect it in a dedicated, properly labeled, and sealed container.[3]

2. Container Management:

  • Use a container that is compatible with the chemical.
  • Ensure the container is clearly labeled with the chemical name and associated hazards.

3. Disposal Procedure:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[4][5] This should be done through an approved waste disposal plant.[4]
  • Handle uncleaned containers as you would the product itself.[4]

Quantitative Data Summary

PropertyValue
CAS Number 400892-62-8[1]
Molecular Formula C11H8N2O2[1]
Molecular Weight 200.20[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_checks Pre-Operational Checks (Eyewash, Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_checks->don_ppe handle Handle Chemical (in Fume Hood) don_ppe->handle store Store Properly handle->store decontaminate Decontaminate Workspace handle->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash segregate Segregate Waste doff_ppe->segregate dispose Dispose via Approved Vendor segregate->dispose

Caption: Workflow for safely handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。